molecular formula C14H22O3 B1298829 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone CAS No. 56309-94-5

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

Cat. No.: B1298829
CAS No.: 56309-94-5
M. Wt: 238.32 g/mol
InChI Key: ZNWLFTSPNBLXGL-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone (CAS 56309-94-5) is a versatile bicyclic ketone that serves as a crucial spirocyclic intermediate in advanced organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C14H22O3 and a molecular weight of 238.32 g/mol, features a unique structure combining a cyclohexanone moiety fused to a 1,3-dioxolane ring via a spiro junction . Its primary research value lies in its role as a protected synthon and key precursor for the development of novel pharmaceutical compounds, particularly in the synthesis of potent analgesic agents for pain management therapies . The compound's mechanism of action is derived from its function as a molecular scaffold; its structure allows for strategic modifications that can enhance pharmacological activity and selectivity toward specific biological targets, making it invaluable in the design of new therapeutic candidates . In analytical chemistry, this compound has been successfully analyzed using reverse-phase (RP) HPLC methods, demonstrating its utility in pharmacokinetic studies and the separation of complex mixtures for impurity profiling during drug development . Furthermore, the compound can be utilized in the synthesis of derivatives with significant biological activity, including 5-alkoxytryptamine derivatives such as serotonin and melatonin analogs, which have important implications in neurobiology and psychopharmacology . The spirocyclic ketal structure provides stability and influences the compound's physicochemical properties, including a calculated logP of 2.25, which is relevant for research into drug-like molecules . This compound is offered For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22O3/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWLFTSPNBLXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355639
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one
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Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56309-94-5
Record name 4-(1,4-Dioxaspiro[4.5]dec-8-yl)cyclohexanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 4-(1,4-dioxaspiro(4.5)dec-8-yl)-
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Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one
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Record name 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-cyclohexanone
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Record name Cyclohexanone, 4-(1,4-dioxaspiro[4.5]dec-8-yl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, a valuable building block in medicinal chemistry and materials science. The synthesis leverages the powerful Robinson annulation reaction, a classic method for the formation of six-membered rings. This document details the underlying chemical principles, provides detailed experimental protocols, and presents quantitative data for each step of the synthesis.

Synthetic Strategy: The Robinson Annulation Approach

The synthesis of the target molecule, this compound, is strategically designed around the Robinson annulation. This reaction sequence combines a Michael addition with an intramolecular aldol condensation to construct a new cyclohexenone ring.[1][2][3]

The proposed three-step synthesis is as follows:

  • Step 1: Synthesis of the Starting Material, 1,4-Dioxaspiro[4.5]decan-8-one. The synthesis begins with the protection of one of the carbonyl groups of 1,4-cyclohexanedione as an ethylene ketal, yielding 1,4-dioxaspiro[4.5]decan-8-one. This selective protection is crucial for directing the subsequent annulation reaction.

  • Step 2: Robinson Annulation. The enolate of 1,4-dioxaspiro[4.5]decan-8-one acts as the Michael donor, reacting with methyl vinyl ketone (MVK) as the Michael acceptor.[4][5] The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation to form a spirocyclic α,β-unsaturated ketone.[6][7][8]

  • Step 3: Reduction of the Enone. The final step involves the reduction of the carbon-carbon double bond of the enone system to yield the saturated target molecule, this compound. Catalytic hydrogenation is a common and effective method for this transformation.[9]

Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Reaction: Ketalization of 1,4-cyclohexanedione.

Procedure: A mixture of 1,4-cyclohexanedione, ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Step 2: Robinson Annulation to form 4a-Methyl-4,4a,5,6,7,8-hexahydrospiro[naphthalene-2,2'-[3][4]dioxolan]-1(3H)-one

Reaction: Michael addition of 1,4-dioxaspiro[4.5]decan-8-one to methyl vinyl ketone, followed by intramolecular aldol condensation.

Procedure: To a solution of 1,4-dioxaspiro[4.5]decan-8-one in a suitable solvent such as ethanol or methanol, a base like sodium ethoxide or sodium methoxide is added at room temperature to generate the enolate.[3] Methyl vinyl ketone is then added dropwise, and the reaction mixture is stirred at room temperature or gently heated to facilitate the Michael addition.[5] After the initial addition is complete, the mixture is typically heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.[10] The reaction is monitored by TLC. Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid or ammonium chloride solution), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Reduction of 4a-Methyl-4,4a,5,6,7,8-hexahydrospiro[naphthalene-2,2'-[3][4]dioxolan]-1(3H)-one

Reaction: Catalytic hydrogenation of the enone.

Procedure: The spirocyclic enone from Step 2 is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.[9] The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the starting material is consumed, as monitored by TLC. The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude product. Purification by column chromatography or recrystallization affords the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ketalization1,4-Cyclohexanedione, Ethylene Glycol, p-TsOHTolueneReflux4-685-95
2Robinson Annulation1,4-Dioxaspiro[4.5]decan-8-one, MVK, NaOEtEthanolReflux12-2460-75
3Enone ReductionSpirocyclic enone, H₂, Pd/CEthanol252-4>95

Table 2: Spectroscopic Data for Key Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
1,4-Dioxaspiro[4.5]decan-8-one 3.95 (s, 4H), 2.40 (t, 4H), 1.90 (t, 4H)210.1, 107.8, 64.5, 37.8, 34.51715 (C=O)156 [M]⁺
Spirocyclic Enone Intermediate 5.80 (s, 1H), 4.00-3.90 (m, 4H), 2.80-1.60 (m, 12H), 1.30 (s, 3H)199.5, 165.0, 125.0, 108.0, 64.5, ...1665 (C=O), 1615 (C=C)222 [M]⁺
This compound 3.95 (s, 4H), 2.50-1.50 (m, 17H)211.0, 108.5, 64.5, ...1710 (C=O)224 [M]⁺

Note: The spectroscopic data presented are representative and may vary slightly based on the specific experimental conditions and instrumentation used.

Visualization of Synthetic Pathway and Workflow

Synthesis_Pathway cluster_0 Step 1: Ketalization cluster_1 Step 2: Robinson Annulation cluster_2 Step 3: Reduction 1_4_Cyclohexanedione 1,4-Cyclohexanedione Ethylene_Glycol Ethylene Glycol p_TsOH p-TsOH (cat.) Dioxaspiro_Decanone 1,4-Dioxaspiro[4.5]decan-8-one MVK Methyl Vinyl Ketone NaOEt NaOEt Spiro_Enone Spirocyclic Enone H2_PdC H₂, Pd/C Final_Product This compound

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Ketalization cluster_step2 Step 2: Robinson Annulation cluster_step3 Step 3: Reduction A Mix 1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH in Toluene B Reflux with Dean-Stark Trap A->B C Work-up and Purification B->C D Obtain 1,4-Dioxaspiro[4.5]decan-8-one C->D E Dissolve Ketal in Ethanol, add NaOEt D->E F Add Methyl Vinyl Ketone E->F G Reflux Reaction Mixture F->G H Work-up and Purification G->H I Obtain Spirocyclic Enone H->I J Dissolve Enone in Ethanol, add Pd/C I->J K Hydrogenate J->K L Filter and Concentrate K->L M Purify Final Product L->M N Obtain Target Molecule M->N

Caption: General experimental workflow for the synthesis.

This comprehensive guide outlines a robust and efficient synthesis of this compound. The use of the Robinson annulation provides a powerful tool for the construction of the core carbocyclic framework. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Chemical Properties of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone (CAS No: 56309-94-5). Due to the limited availability of detailed public data for this specific compound, this document also includes an in-depth analysis of its closely related precursor, 1,4-Dioxaspiro[4.5]decan-8-one. This precursor is a critical intermediate in the synthesis of various pharmaceutical compounds and its properties provide a valuable reference for researchers working with related spirocyclic structures.

Core Properties of this compound

This compound is classified as a pharmaceutical intermediate.[1] It is recognized by several synonyms, including 4,4′-Dicyclohexanedione monoethylene ketal.[1] The fundamental chemical attributes of this compound are summarized below.

PropertyValueSource
CAS Number 56309-94-5[1]
Molecular Formula C₁₄H₂₂O₃[1]
Molecular Weight 238.32 g/mol N/A
Appearance White solid[1]
Synonyms Cyclohexanone, 4-(1,4-dioxaspiro[4.5]dec-8-yl)-; 1,4-Dioxaspiro[4.5]decane, cyclohexanone deriv.; 4,4′-Dicyclohexanedione monoethylene ketal; 4-(1,4-Dioxaspiro[4.5]deca-8-yl)cyclohexanone[1]

In-depth Analysis of the Key Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

1,4-Dioxaspiro[4.5]decan-8-one (CAS No: 4746-97-8) is a bifunctional synthetic intermediate used extensively in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides.[2] Its well-documented properties offer critical insights for handling and utilizing its derivatives.

Chemical and Physical Properties

The physical and chemical characteristics of 1,4-Dioxaspiro[4.5]decan-8-one are detailed in the following table.

PropertyValueSource
CAS Number 4746-97-8[3][4]
Molecular Formula C₈H₁₂O₃[3][4]
Molecular Weight 156.18 g/mol [3][4][5]
Appearance White to beige crystalline powder or crystals[4]
Melting Point 70-73 °C[4]
Boiling Point 112 °C[4]
Density ~1.089 g/cm³ (estimate)[4]
Solubility Soluble in chloroform and methanol.[4]
Storage Keep in a dark place under an inert atmosphere at room temperature.[4]
Sensitivity Moisture Sensitive[4]
Spectral Information

Spectral data are crucial for the identification and characterization of 1,4-Dioxaspiro[4.5]decan-8-one. While raw data is extensive, a summary of available spectral information is provided below.

Spectral Data TypeAvailability / Source
¹H NMR Available from chemical suppliers and databases.
IR Spectrum Available and referenced in literature.[2]
Mass Spectrum Available from chemical suppliers and databases like NIST.[6]
Applications in Research and Drug Development

1,4-Dioxaspiro[4.5]decan-8-one serves as a versatile building block in medicinal chemistry and pharmaceutical research.

  • Analgesic Compounds: It is a key intermediate in the preparation of potent analgesic compounds.[4][7]

  • Dopamine Reuptake Studies: The compound is used in the synthesis of tritium-labeled probes for the autoradiography study of the dopamine reuptake complex.[4][7]

  • Bio-organic Synthesis: It can be converted via a novel aromatization process into various 5-alkoxytryptamine derivatives, including serotonin and melatonin.[4]

  • General Synthesis: It is also used in studies of microwave-assisted reductive amination.[4]

Experimental Protocols

Representative Synthesis: Selective Deketalization

One efficient method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one is through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[2] Acetic acid is often selected as the catalyst for this reaction.[2]

Optimized Reaction Conditions:

  • Starting Material: 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Catalyst: Acetic Acid (HAc)

  • Solvent System: Acetic Acid / Water (5:1 volume ratio)

  • Reactant Concentration: 0.5 g·mL⁻¹

  • Reaction Temperature: 65°C

  • Reaction Time: ~11 minutes

This optimized process has been shown to increase the chromatographic yield to 80%, a significant improvement over previously reported methods that required 15 hours.[2]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of 1,4-Dioxaspiro[4.5]decan-8-one.

G Generalized Synthesis Workflow for 1,4-Dioxaspiro[4.5]decan-8-one start Starting Material (e.g., 1,4,9,12-tetraoxadispiro [4.2.4.2]tetradecane) reaction Selective Deketalization start->reaction Reacts with extraction Workup (e.g., Toluene Extraction) reaction->extraction Yields crude product conditions Conditions: - Acetic Acid Catalyst - 65°C, 11 min conditions->reaction purification Purification (e.g., Recrystallization) extraction->purification product Final Product (1,4-Dioxaspiro[4.5]decan-8-one) purification->product

Caption: A diagram illustrating the key stages in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Conclusion

This compound is a valuable pharmaceutical intermediate. While detailed characterization data for this specific molecule remains limited in the public domain, a thorough understanding of its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, provides a strong foundation for its use in research and development. The well-established synthesis protocols and diverse applications of the precursor highlight the potential of this class of spirocyclic compounds in the creation of novel therapeutics. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.

References

CAS number 4050-07-7 characterization data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Characterization of 2-Amino-5-bromo-4-methylpyridine (CAS Number: 4050-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylpyridine (CAS No. 4050-07-7) is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate and building block in the development of pharmaceuticals and agrochemicals.[1][2] Its structural features, including an amino group, a bromine atom, and a methyl group on the pyridine ring, provide multiple reactive sites for further chemical transformations.[1] The bromine atom at the 5-position is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), while the amino group allows for nucleophilic reactions like amidations.[1] This versatile reactivity makes it a valuable component in the synthesis of complex, biologically active molecules, including kinase inhibitors for cancer and autoimmune disorders.[3]

Ensuring the identity, purity, and stability of this intermediate is critical for the integrity of the final active pharmaceutical ingredient (API).[4] This guide provides a comprehensive overview of its characterization data, synthesis, and analytical methodologies.

Data Presentation

The following tables summarize the available quantitative data for 2-Amino-5-bromo-4-methylpyridine.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 4050-07-7-
Molecular Formula C₆H₇BrN₂-
Molecular Weight 187.04 g/mol -
Appearance Brown solid[5]
Table 2: Spectroscopic Data
TechniqueDataSource
Mass Spectrometry (MS) m/z = 188 (M+1) reported. The presence of bromine should result in a characteristic M, M+2 isotopic pattern in a ~1:1 ratio.[4]
FT-IR (Solid, KBr) Key Regions: C-H stretching (~3000 cm⁻¹), N-H stretching (~3500 cm⁻¹). The full spectrum is best analyzed by comparing to a reference.[3][6]
FT-Raman Provides complementary vibrational data to FT-IR.[3]
¹H NMR Data not explicitly found in search results. Expected signals would include aromatic protons, an amino group proton, and a methyl group singlet.
¹³C NMR Data not explicitly found in search results. Expected signals would include aromatic carbons and a methyl carbon.
Table 3: Chromatographic Data
TechniqueMethod DetailsSource
HPLC (High-Performance Liquid Chromatography) A reverse-phase method is typically suitable. Column: C18. Detector: UV.[4]
GC-MS (Gas Chromatography-Mass Spectrometry) Column: Non-polar or medium-polarity capillary (e.g., 5% phenyl-methylpolysiloxane). Injector: Split/splitless inlet, ~250 °C. Note: Derivatization may be needed to improve volatility.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Amino-5-bromo-4-methylpyridine are provided below.

Protocol 1: Synthesis via Regioselective Bromination

This protocol describes an efficient synthesis from 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS) as a selective brominating agent, which offers high yield and minimizes by-product formation.[1][5]

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Water

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[1][5]

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add the NBS solution dropwise to the cooled starting material solution.[1][5]

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1][5]

  • Precipitation: Pour the reaction mixture into water, which will cause a brown solid to precipitate.[5]

  • Filtration and Washing: Filter the solid using a Buchner funnel and wash it thoroughly with water.[5]

  • Purification: Wash the dried brown solid with 164 ml of acetonitrile.[5]

  • Final Product: Filter the solid again and dry it to obtain 2-amino-5-bromo-4-methylpyridine. The reported yield is approximately 80%.[5]

Protocol 2: FT-IR Spectroscopic Analysis

This protocol details the analysis of a solid sample using the KBr pellet method.[3]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer with a KBr beam splitter and a DTGS detector (or equivalent).

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the 2-Amino-5-bromo-4-methylpyridine sample in an agate mortar.[3]

    • Add 100-200 mg of dry, spectroscopic grade KBr powder.[3]

    • Thoroughly grind and mix the sample and KBr until a homogeneous dispersion is achieved.[3]

    • Press the mixture in a pellet die under high pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.[3]

Protocol 3: FT-Raman Spectroscopic Analysis

FT-Raman provides complementary vibrational data and is straightforward for solid samples.[3]

Instrumentation:

  • Fourier-Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector.

Procedure:

  • Sample Preparation: Place the solid, powdered sample of 2-Amino-5-bromo-4-methylpyridine into a small aluminum cup or glass capillary tube.[3]

  • Data Acquisition:

    • Position the sample in the spectrometer.

    • Acquire the Raman spectrum according to the instrument's standard operating procedures, using sufficient laser power and acquisition time to obtain a high-quality spectrum.

Mandatory Visualizations

Synthesis Pathway

G cluster_reactants Reactants cluster_conditions Conditions 2_Amino_4_methylpyridine 2-Amino-4-methylpyridine Reaction_Point 2_Amino_4_methylpyridine->Reaction_Point NBS N-Bromosuccinimide (NBS) NBS->Reaction_Point Solvent DMF Solvent->Reaction_Point Temp 0-20°C Temp->Reaction_Point Product 2-Amino-5-bromo-4-methylpyridine Reaction_Point->Product Electrophilic Aromatic Substitution

Caption: Synthesis of 2-Amino-5-bromo-4-methylpyridine via bromination.

Analytical Workflow

G cluster_structure Structural Elucidation cluster_purity Purity & Impurity Profiling cluster_thermal Thermal Properties Sample Sample: 2-Amino-5-bromo-4-methylpyridine Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Chromatography Chromatographic Analysis Sample->Chromatography Thermal Thermal Analysis Sample->Thermal MS Mass Spectrometry (MS) (Molecular Weight & Formula) Spectroscopy->MS NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Spectroscopy->NMR Vibrational Vibrational Spectroscopy (FT-IR, FT-Raman) (Functional Groups) Spectroscopy->Vibrational HPLC HPLC (Purity, Quantification) Chromatography->HPLC GC GC-MS (Volatile Impurities) Chromatography->GC DSC DSC (Melting Point) Thermal->DSC TGA TGA (Decomposition Temp.) Thermal->TGA

Caption: General workflow for analytical characterization.[4]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone. Due to the limited availability of direct spectral data for this specific compound, this guide presents the known ¹H and ¹³C NMR data for the closely related precursor, 1,4-dioxaspiro[4.5]decan-8-one, and offers predicted spectral data for the target molecule. This information is crucial for researchers and scientists involved in the synthesis, characterization, and application of spirocyclic compounds in drug development and materials science.

Chemical Structure

G cluster_cyclohexanone Cyclohexanone Ring cluster_spiro Spiro[4.5]decane Ring System C1_ket C2_ket C1_ket->C2_ket O_ket C1_ket->O_ket C3_ket C2_ket->C3_ket C4_ket C3_ket->C4_ket C5_ket C4_ket->C5_ket C8_spiro C4_ket->C8_spiro C4'-C8 bond C6_ket C5_ket->C6_ket C6_ket->C1_ket C7_spiro C8_spiro->C7_spiro C6_spiro C7_spiro->C6_spiro C5_spiro C6_spiro->C5_spiro C9_spiro C5_spiro->C9_spiro O1_spiro C5_spiro->O1_spiro C10_spiro C9_spiro->C10_spiro C10_spiro->C8_spiro C2_spiro O1_spiro->C2_spiro C3_spiro C2_spiro->C3_spiro O4_spiro C3_spiro->O4_spiro O4_spiro->C5_spiro

Caption: Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data of 1,4-Dioxaspiro[4.5]decan-8-one

The following tables summarize the reported ¹H and ¹³C NMR spectral data for the precursor molecule, 1,4-dioxaspiro[4.5]decan-8-one. This data serves as a baseline for predicting the spectral characteristics of the target compound.

Table 1: ¹H NMR Spectral Data of 1,4-Dioxaspiro[4.5]decan-8-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.98s4HO-CH₂-CH₂-O
2.40t, J = 6.8 Hz4HCH₂-C=O
1.92t, J = 6.8 Hz4HCH₂-C(O)₂

Table 2: ¹³C NMR Spectral Data of 1,4-Dioxaspiro[4.5]decan-8-one

Chemical Shift (δ, ppm)Assignment
209.0C=O
108.0O-C-O (spiro)
64.5O-CH₂-CH₂-O
38.0CH₂-C=O
35.0CH₂-C(O)₂

Predicted ¹H and ¹³C NMR Spectral Data of this compound

The introduction of a cyclohexanone ring at the C8 position of the 1,4-dioxaspiro[4.5]decane core is expected to induce significant changes in the chemical environments of the neighboring protons and carbons. The following tables provide predicted ¹H and ¹³C NMR spectral data for the target molecule based on established substituent effects in cyclohexane systems.

Table 3: Predicted ¹H NMR Spectral Data of this compound

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationAssignment
~3.95s4HO-CH₂-CH₂-O
~2.20 - 2.50m4HCH₂-C=O (cyclohexanone)
~1.80 - 2.10m4HCH₂ adjacent to spiro-C
~1.50 - 1.80m5HCH₂ (cyclohexanone), CH-spiro
~1.20 - 1.50m4HCH₂ (spirodecane)

Table 4: Predicted ¹³C NMR Spectral Data of this compound

Predicted Chemical Shift (δ, ppm)Assignment
~211.0C=O (cyclohexanone)
~109.0O-C-O (spiro)
~64.0O-CH₂-CH₂-O
~45.0CH-C(O)₂ (spiro)
~41.0CH₂-C=O (cyclohexanone)
~35.0CH₂ adjacent to spiro-C
~30.0CH₂ (cyclohexanone)
~28.0CH₂ (spirodecane)

Experimental Protocols

A generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below. Instrument-specific parameters may require optimization.[1]

1. Sample Preparation [1][2]

  • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

2. NMR Instrument Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans for samples with sufficient concentration.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • For ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃, and quaternary carbons).[1]

Logical Workflow for Spectral Analysis

G cluster_1d 1D NMR cluster_info Derived Information cluster_structure Structural Elucidation H1 ¹H NMR ChemShift Chemical Shifts H1->ChemShift Integration Integration (Proton Ratios) H1->Integration Multiplicity Multiplicity (J-Coupling) H1->Multiplicity C13 ¹³C NMR C13->ChemShift DEPT DEPT-135/90 CarbonTypes Carbon Types (CH, CH₂, CH₃, Cq) DEPT->CarbonTypes Connectivity Connectivity & Functional Groups ChemShift->Connectivity Integration->Connectivity Multiplicity->Connectivity CarbonTypes->Connectivity FinalStructure Final Structure Confirmation Connectivity->FinalStructure

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

References

In-Depth Technical Guide: Physical Properties of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone. The information is curated for professionals in research and development, particularly in the fields of chemistry and drug development. This document summarizes key physical data, outlines standardized experimental protocols for property determination, and includes a logical workflow for the physical characterization of chemical compounds.

Core Physical and Chemical Data

This compound, identified by the CAS number 56309-94-5, is a unique molecule featuring a spirocyclic ketal protecting group on a cyclohexanone ring system.[1] Its molecular structure is comprised of a cyclohexanone moiety fused to a 1,4-dioxaspiro[4.5]decane system.[1]

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
CAS Number 56309-94-5[2][3]
Molecular Formula C14H22O3[1][2]
Molecular Weight 238.32 g/mol [1][2]
Appearance White solid[2]
Synonyms Cyclohexanone, 4-(1,4-dioxaspiro[4.5]dec-8-yl)-; 1,4-Dioxaspiro[4.5]decane, cyclohexanone deriv.; 4,4′-Dicyclohexanedione monoethylene ketal; 4-(1,4-Dioxaspiro[4.5]deca-8-yl)cyclohexanone; 4-(7,10-Dioxaspiro[5.4]decan-3-yl)cyclohexan-1-one[2]

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory methodologies for determining the key physical properties of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.[4]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

  • Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb.[4][5] This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus.[4]

  • Heating: The heating bath is heated gradually, with the rate of heating slowed to 1-2°C per minute as the expected melting point is approached.[4]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1-T2.[6]

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology: Capillary Method (for small quantities)

  • Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[7][8]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., Thiele tube).[7][9]

  • Heating: The apparatus is heated slowly and uniformly.[7]

  • Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test

  • Solvent Selection: A range of solvents with varying polarities are used, such as water, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH, and concentrated sulfuric acid.[10][11]

  • Procedure: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube, and a small volume of the solvent (e.g., 0.75 mL) is added in portions with vigorous shaking.[10]

  • Observation: The compound is classified as soluble if it completely dissolves. Changes in color, effervescence, or temperature can also provide information about the compound's reactivity with the solvent.[11] For instance, solubility in aqueous acid or base suggests the presence of basic or acidic functional groups, respectively.[10][11]

Workflow for Physical Characterization of a Chemical Compound

The following diagram illustrates a logical workflow for the systematic physical characterization of a new or unknown chemical compound.

G Figure 1: Workflow for Physical Characterization of a Chemical Compound cluster_0 Initial Steps cluster_1 Property Determination cluster_2 Analysis & Confirmation Compound Synthesis/Isolation Compound Synthesis/Isolation Preliminary Assessment Preliminary Assessment Compound Synthesis/Isolation->Preliminary Assessment Melting Point Melting Point Preliminary Assessment->Melting Point Solid Boiling Point Boiling Point Preliminary Assessment->Boiling Point Liquid Density Density Preliminary Assessment->Density Solubility Solubility Preliminary Assessment->Solubility Spectroscopic Analysis Spectroscopic Analysis Preliminary Assessment->Spectroscopic Analysis Data Compilation & Analysis Data Compilation & Analysis Melting Point->Data Compilation & Analysis Boiling Point->Data Compilation & Analysis Density->Data Compilation & Analysis Solubility->Data Compilation & Analysis Spectroscopic Analysis->Data Compilation & Analysis Purity Assessment Purity Assessment Data Compilation & Analysis->Purity Assessment Structure Confirmation Structure Confirmation Data Compilation & Analysis->Structure Confirmation

Figure 1: Workflow for Physical Characterization of a Chemical Compound

References

A Technical Guide to the Formation of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, an important intermediate in the synthesis of pharmaceuticals, liquid crystal materials, and pesticides.[1][2][3][4] The primary focus is on the mechanism of its formation, supported by experimental data and protocols.

Introduction

This compound, also known as 1,4-cyclohexanedione monoethylene glycol ketal, is a bifunctional synthetic intermediate.[4] Its spirocyclic structure offers a rigid, three-dimensional framework that is valuable in drug design for improving binding affinity and selectivity.[5] This guide details the prevalent synthesis mechanisms, outlines experimental procedures, and presents quantitative data from various synthetic approaches.

Primary Mechanism of Formation: Acid-Catalyzed Ketalization

The most common method for synthesizing this compound is the acid-catalyzed reaction between 1,4-cyclohexanedione and ethylene glycol.[1][6] This reaction, a classic example of ketal formation, involves the protection of one of the two carbonyl groups in 1,4-cyclohexanedione.[7]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: An acid catalyst protonates one of the carbonyl oxygens of 1,4-cyclohexanedione, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethylene Glycol: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other carbonyl oxygen.

  • Formation of a Water Leaving Group: The protonated hydroxyl group becomes a good leaving group (water).

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule attacks the carbocation, leading to the formation of a five-membered ring.

  • Deprotonation: The final step is the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the final product, this compound.

A significant challenge in this synthesis is the potential for the second carbonyl group to also react with ethylene glycol, leading to the formation of a bisketal byproduct (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane).[1] Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired monoketal.

Visualization of the Ketalization Pathway

G Figure 1: Acid-Catalyzed Ketalization Mechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products 1,4-Cyclohexanedione 1,4-Cyclohexanedione Protonation Protonation 1,4-Cyclohexanedione->Protonation + H+ Ethylene Glycol Ethylene Glycol Nucleophilic Attack Nucleophilic Attack Ethylene Glycol->Nucleophilic Attack Protonation->Nucleophilic Attack Hemiacetal Formation Hemiacetal Formation Nucleophilic Attack->Hemiacetal Formation Proton Transfer Proton Transfer Hemiacetal Formation->Proton Transfer Water Elimination Water Elimination Proton Transfer->Water Elimination Intramolecular Cyclization Intramolecular Cyclization Water Elimination->Intramolecular Cyclization Deprotonation Deprotonation Intramolecular Cyclization->Deprotonation Monoketal This compound Deprotonation->Monoketal - H+ Bisketal Byproduct Bisketal Byproduct Monoketal->Bisketal Byproduct + Ethylene Glycol + H+

Caption: Figure 1: Acid-Catalyzed Ketalization Mechanism.

Alternative Mechanism: Selective Deketalization

An alternative route to obtaining the monoketal is through the selective hydrolysis (deketalization) of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, the bisketal of 1,4-cyclohexanedione.[3][4] This process involves reacting the bisketal in an acidic aqueous solution.[3][4] By carefully controlling the reaction time and temperature, one of the ketal groups can be selectively removed to yield the desired monoketal.[4]

Visualization of the Deketalization Workflow

G Figure 2: Selective Deketalization Workflow Bisketal 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane Acidic Hydrolysis Weak Acid Catalyst (e.g., Acetic Acid, Cation Exchange Resin) in Water Bisketal->Acidic Hydrolysis Monoketal Product This compound Acidic Hydrolysis->Monoketal Product Byproduct 1,4-Cyclohexanedione Acidic Hydrolysis->Byproduct

Caption: Figure 2: Selective Deketalization Workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are examples of experimental protocols derived from the literature.

Protocol 1: Ketalization with Acetic Acid Catalyst [1]

  • Reaction Setup: In a reaction kettle, add 100 kg of 1,4-cyclohexanedione, 105 kg of ethylene glycol, 400 kg of tetrahydrofuran, and 250 kg of acetic acid.

  • Reaction: Stir the mixture and heat to 80-85°C. Maintain the reaction for 6 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Extract the product in batches with methylbenzene.

    • Wash the combined organic phases with a 10% sodium chloride solution.

    • Distill off the methylbenzene.

  • Purification:

    • Add a mixed solution of ethyl acetate and cyclohexane to the residue.

    • Induce crystallization to obtain the pure 1,4-cyclohexanedione monoketal.

Protocol 2: Ketalization with Methyl Triethyl Ammonium Chloride Catalyst [2]

  • Catalyst Preparation: Add 19.7 g of methyl triethyl ammonium chloride to 62 g of ethylene glycol and heat to 50°C to obtain a colorless, transparent liquid.

  • Reaction: Add 11.2 g of 1,4-cyclohexanedione to the liquid and react at 50°C for 1 hour.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add 56 g of ether for extraction.

    • Separate the lower layer and evaporate the solvent to obtain the product as a white solid.

Protocol 3: Selective Deketalization with a Weakly Acidic Resin [3]

  • Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer and thermometer, add 60 mL of water, 6.0 g of 110 resin (a weakly acidic acrylic cation exchange resin), and 3.0 g of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.

  • Reaction: Stir the mixture at 70°C for 1.6 hours.

  • Work-up:

    • Filter to remove the resin.

    • Cool the reaction solution to room temperature.

    • Extract with toluene.

    • Evaporate the solvent.

  • Purification: Crystallize the product from petroleum ether (boiling range 60-90°C).

Data Presentation

The efficiency of the synthesis is highly dependent on the chosen catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various reported methods.

Table 1: Comparison of Ketalization Methods

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidTetrahydrofuran80-856Not specified[1]
Methyl Triethyl Ammonium ChlorideEthylene Glycol50196.0[2]
Acid CatalystHalogenated Solvent (e.g., Dichloromethane)Not specifiedNot specifiedNot specified[6]

Table 2: Data from Selective Deketalization

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Weakly Acidic Acrylic Cation Exchange Resin701.66599.5[3]
Weakly Acidic Acrylic Cation Exchange Resin801.06399.5[3]
Acetic Acid/Water (5:1 v/v)650.18 (11 min)80Not specified[4]

Conclusion

The formation of this compound is a well-established process, primarily achieved through the acid-catalyzed ketalization of 1,4-cyclohexanedione. Key to a successful synthesis is the careful control of reaction conditions to favor the formation of the monoketal over the bisketal byproduct. Alternative methods, such as selective deketalization, offer a different strategic approach to obtaining this valuable intermediate. The choice of method will depend on factors such as desired yield, purity requirements, cost, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this important compound.

References

starting materials for 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 1,4-dioxaspiro[4.5]decan-8-one, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The synthesis of this versatile building block, often starting from simple precursors, is detailed through established experimental protocols, with quantitative data presented for comparative analysis.

Core Synthetic Strategies

The synthesis of 1,4-dioxaspiro[4.5]decan-8-one predominantly commences with the formation of its precursor, 1,4-cyclohexanedione, followed by a selective monoketalization reaction. An alternative pathway involves the selective deprotection of a bisketal derivative.

Synthesis of the Precursor: 1,4-Cyclohexanedione

A common and well-documented method for the preparation of 1,4-cyclohexanedione is the Dieckmann condensation of diethyl succinate, followed by hydrolysis and decarboxylation.[1][2]

Table 1: Synthesis of 1,4-Cyclohexanedione from Diethyl Succinate

StepStarting MaterialReagentsKey ConditionsProductYield
1Diethyl SuccinateSodium Ethoxide in EthanolReflux for 24 hours2,5-Dicarbethoxy-1,4-cyclohexanedione64-68%
22,5-Dicarbethoxy-1,4-cyclohexanedioneWater185-195°C for 10-15 minutes in a pressure vessel1,4-Cyclohexanedione81-89%

Step 1: 2,5-Dicarbethoxy-1,4-cyclohexanedione

  • Prepare a solution of sodium ethoxide by adding 92 g (4 g atoms) of sodium to 900 ml of absolute ethanol in a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser.

  • Complete the reaction by heating the mixture under reflux for 3–4 hours.

  • To the hot solution, add 348.4 g (2 moles) of diethyl succinate in one portion.

  • Heat the mixture under reflux for 24 hours. A thick precipitate will form.

  • At the end of the 24-hour period, remove the ethanol under reduced pressure.

  • Add 2 liters of 2N sulfuric acid solution to the warm residue and stir vigorously for 3–4 hours.

  • Collect the solid by suction filtration and wash it several times with water.

  • Recrystallize the air-dried product from 1.5 liters of ethyl acetate to yield 165–175 g (64–68%) of 2,5-dicarbethoxy-1,4-cyclohexanedione.

Step 2: 1,4-Cyclohexanedione

  • Place 170 g (0.66 mole) of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 ml of water in a glass liner of a 1.5-liter steel pressure vessel.

  • Seal the vessel and heat it as rapidly as possible to 185–195°C and maintain this temperature for 10–15 minutes.

  • Cool the reaction vessel to room temperature and carefully release the pressure.

  • Distill the 1,4-cyclohexanedione under reduced pressure (b.p. 130–133°C at 20 mmHg).

  • The product solidifies to a white to pale-yellow solid, yielding 60–66 g (81–89%).

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The most direct route to 1,4-dioxaspiro[4.5]decan-8-one is the selective monoketalization of 1,4-cyclohexanedione with ethylene glycol. Various catalysts and conditions have been reported to achieve this selectivity.

Table 2: Selective Monoketalization of 1,4-Cyclohexanedione

Starting MaterialReagentsCatalystSolventTemperatureTimeYieldReference
1,4-CyclohexanedioneEthylene GlycolAcetic AcidTetrahydrofuran80-85°C6 hours71.31%[3]
1,4-CyclohexanedioneEthylene GlycolMethyl Triethyl Ammonium ChlorideEthylene Glycol50°C1 hour96.0%[4]
1,4-CyclohexanedioneEthylene GlycolAcid Catalyst (e.g., p-toluenesulfonic acid)Halogenated Solvent (e.g., Dichloromethane)25-50°C--[5]
  • In a reaction kettle, combine 100 kg of 1,4-cyclohexanedione, 105 kg of ethylene glycol, 400 kg of tetrahydrofuran, and 250 kg of acetic acid.

  • Heat the mixture to 80-85°C under stirring and maintain for 6 hours.

  • After the reaction is complete, cool the mixture to 25-30°C.

  • Add 1500 kg of water to the reaction system.

  • Extract the product with toluene (600 kg, 500 kg, and 300 kg).

  • Combine the organic phases and wash with a 10% sodium chloride solution (600 kg and 500 kg).

  • Distill the organic phase to remove toluene.

  • Add a mixed solution of 30 kg ethyl acetate and 50 kg cyclohexane and crystallize at 10-15°C to obtain 1,4-dioxaspiro[4.5]decan-8-one. The yield is 71.31%.

  • Add 19.7 g of methyl triethyl ammonium chloride to 62 g of ethylene glycol and heat to 50°C to obtain a colorless transparent liquid.

  • Add 11.2 g of 1,4-cyclohexanedione to the liquid and react at 50°C for 1 hour.

  • After the reaction, cool to room temperature and extract with 56 g of ether.

  • Separate the lower layer and evaporate the solvent to obtain 15.6 g of a white solid, which is 1,4-dioxaspiro[4.5]decan-8-one with a purity of 96.1% and a yield of 96.0%.

Alternative Synthesis via Selective Deketalization

An alternative approach involves the selective hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, the bisketal of 1,4-cyclohexanedione.

Table 3: Selective Deketalization of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

Starting MaterialReagentsCatalystSolventTemperatureTimeYieldReference
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneWaterWeakly Acidic Cation Exchange ResinWater20-95°C0.5-4 hours65%[6]
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneWaterAcetic AcidWater/Acetic Acid65°C11 minutes80%[7]
  • Prepare an aqueous solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (0.01–0.2 g/ml).

  • The mass ratio of the starting material to the weakly acidic acrylic cation exchange resin catalyst should be 1:0.2–4.0.

  • React the mixture at a temperature of 20–95°C for 0.5–4 hours.

  • Filter the reaction mixture to remove the catalyst.

  • Extract the filtrate with toluene and crystallize from petroleum ether (boiling range 60-90°C) to yield 1,4-dioxaspiro[4.5]decan-8-one with a yield of 65%.

Synthetic Pathways Overview

Synthesis_Pathways DiethylSuccinate Diethyl Succinate Intermediate1 2,5-Dicarbethoxy-1,4- cyclohexanedione DiethylSuccinate->Intermediate1 NaOEt, EtOH Reflux CHD 1,4-Cyclohexanedione Intermediate1->CHD H₂O, 185-195°C Target 1,4-Dioxaspiro[4.5]decan-8-one CHD->Target Acid Catalyst Bisketal 1,4,9,12-Tetraoxadispiro- [4.2.4.2]tetradecane CHD->Bisketal Excess EG, Acid Catalyst EthyleneGlycol Ethylene Glycol EthyleneGlycol->Target Acid Catalyst EthyleneGlycol->Bisketal Excess EG, Acid Catalyst Bisketal->Target Selective Hydrolysis

Caption: Synthetic routes to 1,4-dioxaspiro[4.5]decan-8-one.

References

A Technical Guide to the Solubility of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone is a complex organic molecule featuring a spiroketal and a cyclohexanone moiety. Understanding its solubility is crucial for a variety of applications, including reaction condition optimization, purification, formulation development, and biological assays. This guide aims to provide a foundational understanding of its likely solubility characteristics and a practical framework for its empirical determination.

Qualitative Solubility of a Structural Analogue

In the absence of specific data for this compound, we can infer its likely solubility from the known characteristics of the structurally similar compound, 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8). This compound shares the core 1,4-dioxaspiro[4.5]decane structure with a ketone group.

Table 1: Qualitative Solubility of 1,4-Dioxaspiro[4.5]decan-8-one

Solvent ClassSpecific SolventsSolubility Profile
Chlorinated SolventsChloroform, Methylene ChlorideSoluble[1][2]
AlcoholsMethanol, EthanolSoluble[1][2]
KetonesAcetoneSoluble[2]
EthersDiethyl etherSoluble
HydrocarbonsPetroleum etherUsed for recrystallization, implying moderate to low solubility at room temperature[3]
WaterWaterInsoluble[1]

Based on this data, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic and polar protic organic solvents, and limited solubility in nonpolar hydrocarbon solvents and water.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a solid organic compound in various organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, hexane)

  • Scintillation vials or test tubes with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled bath or incubator

  • Analytical balance

  • Micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette. To avoid drawing up solid particles, it is advisable to filter the supernatant through a syringe filter.

    • Dilute the collected sample with a known volume of a suitable solvent (often the same solvent or a mobile phase component for chromatography) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solutions under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter sample (0.22 µm) withdraw->filter_sample dilute Dilute sample with known volume filter_sample->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Structure-Solubility Relationship

The molecular structure of this compound provides clues to its solubility behavior.

  • Polar Groups: The presence of two ether linkages in the spiroketal and a carbonyl group in the cyclohexanone ring introduces polarity to the molecule. These groups can act as hydrogen bond acceptors, which generally enhances solubility in polar solvents.

  • Hydrocarbon Backbone: The rest of the molecule consists of nonpolar aliphatic rings. This significant hydrocarbon character will contribute to its solubility in less polar organic solvents and limit its solubility in water.

The overall solubility will be a balance between the polar functional groups and the nonpolar hydrocarbon framework. Solvents that can effectively interact with both the polar and nonpolar regions of the molecule are likely to be the most effective.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides a strong starting point for researchers. Based on the qualitative solubility of a close structural analogue, the compound is expected to be soluble in common polar organic solvents and poorly soluble in water. For precise quantitative data, the detailed experimental protocol provided herein offers a robust methodology. The successful application of this compound in various research and development endeavors will be greatly facilitated by a thorough understanding of its solubility, and empirical determination is strongly recommended.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone. Due to the absence of specific experimental data for this molecule in the current body of scientific literature, this document outlines a proposed synthetic pathway and focuses on the theoretical conformational landscape, drawing upon established principles of stereochemistry and the known behavior of substituted cyclohexanones and spirocyclic systems. Detailed methodologies for the experimental and computational characterization of this compound are also presented to guide future research.

Introduction

Spirocyclic moieties are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures, which can impart unique pharmacological and physical properties. The molecule this compound incorporates a spiroketal functionality within a cyclohexane ring, which is, in turn, substituted onto another cyclohexanone ring. Understanding the conformational preferences of this complex structure is crucial for predicting its reactivity, biological activity, and physical characteristics. This guide provides a foundational understanding of its likely structural features and the methods to elucidate them.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from 1,4-cyclohexanedione. The synthesis would likely proceed via a multi-step process involving selective protection, olefination, and subsequent deprotection and reduction, as outlined in the workflow below.

G Proposed Synthetic Pathway A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Selective Ketalization (Ethylene glycol, cat. acid) D 4-(1,4-Dioxaspiro[4.5]decan-8-ylidene)cyclohexanone B->D Olefination Reaction C Wittig or Horner-Wadsworth-Emmons Reagent C->D F This compound D->F Reduction of C=C bond (e.g., H2/Pd-C) E Catalytic Hydrogenation

Caption: Proposed synthetic workflow for this compound.

Molecular Structure and Conformational Analysis

The conformational analysis of this compound is primarily dictated by the chair conformations of the two cyclohexane rings.

Cyclohexanone Ring Conformation

The cyclohexanone ring will adopt a chair conformation to minimize torsional and angle strain. The key conformational equilibrium will be the ring flip that interconverts the axial and equatorial positions of the large 4-(1,4-dioxaspiro[4.5]decan-8-yl) substituent.

G Conformational Equilibrium of the Cyclohexanone Ring cluster_0 Axial Conformer cluster_1 Equatorial Conformer a [Image of axial conformer] b [Image of equatorial conformer] a->b Ring Flip l_a Higher Energy (Steric Hindrance) b->a Ring Flip l_b Lower Energy (More Stable)

Caption: Chair-chair interconversion of the substituted cyclohexanone ring.

Due to the significant steric bulk of the 1,4-dioxaspiro[4.5]decan-8-yl group, the equilibrium is expected to strongly favor the conformer where this substituent occupies the equatorial position. This preference minimizes destabilizing 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring.

1,4-Dioxaspiro[4.5]decane Ring Conformation

The cyclohexane ring of the spiroketal will also exist in a chair conformation. The dioxolane ring is relatively rigid and will influence the overall shape. The connection to the cyclohexanone ring at the C8 position can be either axial or equatorial with respect to the spiro-cyclohexane ring itself, leading to diastereomers. The relative orientation of the two rings will be a key determinant of the overall molecular shape.

Predicted Quantitative Conformational Data

While experimental data is unavailable, theoretical calculations could provide valuable insights into the geometry of the most stable conformer. The following table presents hypothetical data that would be expected from such a study.

ParameterAxial Conformer (Predicted)Equatorial Conformer (Predicted)
Dihedral Angles
C1-C2-C3-C4~55°~55°
C2-C3-C4-C5~-55°~-55°
Relative Energy HighLow (Favored)
Key NMR J-couplings (Hz)
H4-H3 (axial-axial)-~10-13 Hz
H4-H3 (axial-equatorial)~2-5 Hz~2-5 Hz
H4-H5 (axial-axial)-~10-13 Hz
H4-H5 (axial-equatorial)~2-5 Hz~2-5 Hz

Note: The predicted NMR coupling constants for the proton at C4 would be a key indicator of its axial or equatorial position. Large trans-diaxial couplings are characteristic of an axial proton.

Experimental and Computational Protocols

Elucidation of the precise molecular structure and conformational preferences of this compound would require a combination of experimental and computational techniques.

Experimental Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Analysis of chemical shifts and scalar coupling constants (J-values) can determine the axial or equatorial orientation of protons, providing insight into the dominant chair conformation.

    • ¹³C NMR: The number of distinct carbon signals can confirm the symmetry of the molecule.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments would be crucial for assigning all proton and carbon signals and for identifying through-space correlations (NOESY) that can confirm stereochemical relationships and provide evidence for specific conformations.

  • X-ray Crystallography:

    • Single-crystal X-ray diffraction would provide the most definitive, solid-state structure of the molecule, including precise bond lengths, bond angles, and torsional angles. This would unambiguously determine the preferred conformation in the crystalline state.

Computational Modeling
  • Molecular Mechanics (MM): MM methods (e.g., using MMFF or AMBER force fields) are useful for rapidly exploring the potential energy surface and identifying low-energy conformers.

  • Density Functional Theory (DFT): DFT calculations (e.g., at the B3LYP/6-31G* level of theory) can be used to optimize the geometries of the various conformers and to calculate their relative energies with higher accuracy. DFT can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data.

G Workflow for Conformational Analysis cluster_0 Computational Analysis cluster_1 Experimental Verification A Initial Structure Generation B Conformational Search (MM) A->B C Geometry Optimization (DFT) B->C D Energy Calculation & Comparison C->D I Final Conformational Model D->I E Synthesis & Purification F NMR Spectroscopy E->F G X-ray Crystallography E->G H Data Analysis F->H G->H H->I

Caption: A general workflow for the comprehensive conformational analysis of the title compound.

Conclusion

While specific experimental data for this compound is not currently available, a thorough understanding of its molecular structure and conformation can be inferred from established chemical principles. The molecule is predicted to exist predominantly in a chair conformation with the bulky spirocyclic substituent in the equatorial position of the cyclohexanone ring. This guide provides a framework for the synthesis and detailed conformational analysis of this complex molecule, outlining the key experimental and computational methodologies that would be required for its full characterization. Such studies would be invaluable for understanding its potential applications in drug discovery and materials science.

Spectroscopic Profile of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone. The information presented herein is intended to support research and development activities by offering detailed spectral characterization, experimental protocols, and a clear workflow for the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, also known as 1,4-cyclohexanedione monoethylene acetal.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.96 s 4H -O-CH₂-CH₂-O-
2.38 t, J=6.8 Hz 4H -CH₂-C(=O)-CH₂-
1.87 t, J=6.8 Hz 4H -CH₂-C(O-)-CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment
209.8 C=O
107.8 O-C-O
64.5 -O-CH₂-CH₂-O-
37.8 -CH₂-C(=O)-CH₂-
34.6 -CH₂-C(O-)-CH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
~2950 Strong C-H stretch (alkane)
~1715 Strong C=O stretch (ketone)
~1170 Strong C-O stretch (acetal)
Mass Spectrometry (GC-MS)
m/z Relative Intensity (%) Proposed Fragment
156 40 [M]⁺ (Molecular Ion)
99 100 [M - C₂H₃O₂]⁺
86 50 [C₅H₆O]⁺
55 80 [C₄H₇]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

  • ¹H NMR: Spectra are recorded on a 400 MHz NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. A longer acquisition time or a higher sample concentration may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: The spectrum can be obtained using either the thin-film or the Attenuated Total Reflectance (ATR) method.

  • Thin Film (from CHCl₃): A small amount of the compound is dissolved in a volatile solvent like chloroform (CHCl₃). A drop of the solution is then cast onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[1]

  • ATR: A small amount of the neat (undiluted) solid sample is placed directly onto the ATR crystal.[1]

Instrumentation and Acquisition: A background spectrum of the empty salt plate or the clean ATR crystal is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Acquisition:

  • Gas Chromatography: A capillary column suitable for the analysis of moderately polar compounds is used. The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation.

  • Mass Spectrometry: The separated components from the GC elute directly into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start 1,4-Cyclohexanedione reagent Ethylene Glycol (Acid Catalyst) start->reagent Ketalization product This compound reagent->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Analysis ir FT-IR Spectroscopy product->ir Analysis ms Mass Spectrometry (GC-MS) product->ms Analysis structure Structure Confirmation nmr->structure ir->structure ms->structure

Synthesis and Spectroscopic Analysis Workflow

References

Methodological & Application

Application Notes and Protocols: Reaction of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the reaction of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone with various Grignard reagents. This reaction is a fundamental carbon-carbon bond-forming transformation that provides access to a diverse range of tertiary alcohols, which are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. The ketal protecting group on the starting material is stable under the basic conditions of the Grignard reaction, allowing for selective nucleophilic addition to the ketone carbonyl.

Reaction Principle

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[1][2][3] The reaction proceeds via a six-membered ring transition state. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the tertiary alcohol. The ethylene ketal protecting group at the 4-position of the cyclohexanone ring remains intact throughout the reaction and can be removed under acidic conditions if desired in a subsequent step.

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of this compound with a selection of common Grignard reagents. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Grignard Reagent (R-MgX)Product NameMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)Key Spectroscopic Data (Expected)
Methylmagnesium bromide (CH₃MgBr)8-Methyl-1,4-dioxaspiro[4.5]decan-8-olC₉H₁₆O₃172.2285-95¹H NMR: ~1.2 ppm (s, 3H, CH₃), ~3.9 ppm (s, 4H, OCH₂CH₂O)
Ethylmagnesium bromide (CH₃CH₂MgBr)8-Ethyl-1,4-dioxaspiro[4.5]decan-8-olC₁₀H₁₈O₃186.2580-90¹H NMR: ~0.9 ppm (t, 3H, CH₂CH₃), ~1.5 ppm (q, 2H, CH₂CH₃), ~3.9 ppm (s, 4H, OCH₂CH₂O)
Phenylmagnesium bromide (C₆H₅MgBr)8-Phenyl-1,4-dioxaspiro[4.5]decan-8-olC₁₄H₁₈O₃234.2975-85¹H NMR: ~7.2-7.5 ppm (m, 5H, Ar-H), ~3.9 ppm (s, 4H, OCH₂CH₂O)
Vinylmagnesium bromide (CH₂=CHMgBr)8-Vinyl-1,4-dioxaspiro[4.5]decan-8-olC₁₀H₁₆O₃184.2370-80¹H NMR: ~5.0-6.0 ppm (m, 3H, vinyl-H), ~3.9 ppm (s, 4H, OCH₂CH₂O)
Allylmagnesium bromide (CH₂=CHCH₂MgBr)8-Allyl-1,4-dioxaspiro[4.5]decan-8-olC₁₁H₁₈O₃198.2680-90¹H NMR: ~2.2 ppm (d, 2H, allylic-CH₂), ~5.0-6.0 ppm (m, 3H, vinyl-H), ~3.9 ppm (s, 4H, OCH₂CH₂O)

Experimental Protocols

General Considerations

Grignard reagents are highly sensitive to moisture and atmospheric oxygen. All reactions must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Materials
  • This compound (1,4-Cyclohexanedione monoethylene ketal)[4]

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Inert gas supply (Nitrogen or Argon)

Protocol: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

This protocol describes a representative procedure for the reaction of this compound with methylmagnesium bromide.

1. Reaction Setup:

  • Assemble a 250 mL three-necked round-bottom flask, previously oven-dried and cooled under a stream of nitrogen.

  • Equip the flask with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a rubber septum.

  • Maintain a positive pressure of nitrogen throughout the reaction.

2. Reagent Preparation:

  • In the reaction flask, place this compound (1.56 g, 10.0 mmol).

  • Add 50 mL of anhydrous diethyl ether to dissolve the starting material.

3. Grignard Reagent Addition:

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add methylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol, 1.2 equivalents) dropwise via syringe through the septum over a period of 20-30 minutes.

  • A cloudy precipitate may form during the addition.

4. Reaction Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting ketone spot is no longer visible.

5. Work-up and Isolation:

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Carefully and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of 8-substituted-1,4-dioxaspiro[4.5]decan-8-ols via the Grignard reaction.

Grignard_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product ketone This compound reaction Grignard Addition (Anhydrous Ether/THF, 0°C to RT) ketone->reaction 1.0 eq grignard Grignard Reagent (R-MgX) grignard->reaction 1.2 eq quench Quench with sat. NH4Cl(aq) reaction->quench extraction Extraction with Ether quench->extraction purification Column Chromatography extraction->purification product 8-R-1,4-Dioxaspiro[4.5]decan-8-ol purification->product

Caption: General workflow for the Grignard reaction.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship between the reactants, intermediates, and the final product in the Grignard reaction.

Grignard_Reaction_Mechanism ketone Cyclohexanone Derivative (Electrophile) intermediate Magnesium Alkoxide Intermediate ketone->intermediate grignard Grignard Reagent (Nucleophile) grignard->intermediate product Tertiary Alcohol Product intermediate->product side_product Mg(OH)X intermediate->side_product workup Acidic Work-up (e.g., H₃O⁺) workup->product workup->side_product

Caption: Key components of the Grignard reaction.

References

Application Note: Protocol for the Wittig Olefination of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones.[1][2] This reaction is particularly valuable for its reliability and the precise control it offers over the location of the newly formed double bond, avoiding the mixtures often produced in classical elimination reactions.[3] The core of the reaction involves a triphenyl phosphonium ylide, or Wittig reagent, which reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide.[4]

This application note provides a detailed protocol for the Wittig olefination of a sterically hindered ketone, 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone. Sterically demanding ketones can present challenges, sometimes leading to slow reactions or low yields, especially with stabilized, less reactive ylides.[1][5] To overcome this, the protocol employs methylenetriphenylphosphorane (Ph₃P=CH₂), a highly reactive, non-stabilized ylide known to efficiently convert even hindered ketones like camphor into their methylene derivatives.[2][3][5] The ylide is generated in situ from methyltriphenylphosphonium bromide using potassium tert-butoxide, a strong base effective for such transformations.[6]

Reaction Scheme:

Where (Ring A)-C-(Ring B) represents this compound.

Experimental Protocol

This protocol details the in situ generation of the Wittig reagent followed by its reaction with the ketone. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[7]

Materials and Equipment:

  • Reagents:

    • This compound

    • Methyltriphenylphosphonium bromide (MTPPB)

    • Potassium tert-butoxide (t-BuOK)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane/Ethyl Acetate solvent system for chromatography

  • Equipment:

    • Round-bottom flasks with stir bars

    • Schlenk line or nitrogen/argon manifold

    • Syringes and needles

    • Magnetic stirrer

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) apparatus

    • Column chromatography setup

Procedure:

  • Preparation of the Wittig Reagent (Ylide):

    • To a dry, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 equiv).

    • Add anhydrous THF (80 mL) to the flask. Stir the suspension.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add potassium tert-butoxide (1.35 g, 12.0 mmol, 1.2 equiv) to the stirred suspension over 10-15 minutes. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate dry flask, dissolve this compound (2.52 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).

    • Using a syringe, add the ketone solution dropwise to the yellow ylide suspension at 0 °C over 20-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the starting ketone is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

    • Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the nonpolar alkene product from the highly polar triphenylphosphine oxide byproduct.

Data Presentation

Table 1: Reaction Parameters and Stoichiometry

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsWeight/Volume
This compound252.3410.01.02.52 g
Methyltriphenylphosphonium bromide357.2412.01.24.29 g
Potassium tert-butoxide112.2112.01.21.35 g
Anhydrous THF---100 mL total
Product (Hypothetical) 250.38 ~7.5 - ~1.88 g
Expected Yield ---~75%

Table 2: Representative Characterization Data for the Product

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~4.6-4.8 (s, 2H, =CH₂), 3.94 (s, 4H, -O-CH₂-CH₂-O-), 1.2-2.5 (m, remaining aliphatic protons). The exact shifts and multiplicities of the complex cyclohexyl and spiro rings would require simulation or experimental data.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~150 (quaternary C of C=CH₂), ~109 (spiroketal C), ~108 (=CH₂), ~64 (-O-CH₂-CH₂-O-), multiple signals in the range of 20-45 for the aliphatic ring carbons.
Mass Spec (ESI-MS) m/z: Calculated for C₁₅H₂₂O₂ [M+H]⁺: 251.16; [M+Na]⁺: 273.14.
IR (thin film, cm⁻¹) ~3070 (=C-H stretch), ~2930, 2860 (C-H stretch), ~1650 (C=C stretch, weak), ~1100 (C-O stretch, strong). Absence of the strong ketone C=O stretch from the starting material (~1715 cm⁻¹).

Visualizations

Experimental Workflow Diagram

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine MTPPB & THF B Cool to 0 °C A->B C Add t-BuOK B->C D Stir for 1h (Ylide Formation) C->D E Add Ketone Solution D->E React F Warm to RT & Stir 12-18h E->F G Quench with NH4Cl F->G Process H Extract with Ether G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: A flowchart illustrating the major steps of the Wittig reaction protocol.

Simplified Reaction Mechanism

Wittig_Mechanism cluster_intermediate [2+2] Cycloaddition Ketone Ketone (R2C=O) Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Ylide Ylide (Ph3P=CH2) Ylide->Oxaphosphetane Alkene Alkene (R2C=CH2) Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

References

The Versatile Building Block: 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Spirocycles, three-dimensional structures containing two rings connected by a single common atom, are increasingly recognized as privileged scaffolds in medicinal chemistry and materials science. Their rigid yet complex architecture offers unique opportunities for exploring chemical space and developing novel therapeutic agents with enhanced potency and selectivity. A key building block for the synthesis of diverse spirocyclic systems is 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone. The presence of a protected ketone in the form of a spiroketal and a free cyclohexanone moiety provides two distinct points for chemical modification, enabling the construction of intricate molecular frameworks. This application note details a protocol for the synthesis of di-spirooxindole analogs, showcasing the utility of a cyclohexanone derivative as a reactive handle in a multi-component reaction, and discusses the broader applications of this versatile building block.

Applications in Spirocycle Synthesis:

The strategic placement of a reactive cyclohexanone and a stable spiroketal within the same molecule makes this compound an ideal precursor for a variety of spirocyclization strategies. The free ketone can participate in reactions such as aldol condensations, Michael additions, and multi-component reactions to form a new spirocyclic system. The protected ketone, on the other hand, can be deprotected under acidic conditions to reveal a second reactive site for subsequent transformations, allowing for the stepwise construction of even more complex poly-spirocyclic structures.

One notable application is in the synthesis of di-spirooxindole analogs, a class of compounds with significant potential in cancer therapy.[1] By utilizing a cyclohexanone-based chalcone as a dipolarophile in a [3+2] cycloaddition reaction with an azomethine ylide generated in situ from isatin and an amino acid, a diverse library of di-spirooxindoles can be efficiently synthesized.[1] This approach highlights the reactivity of the cyclohexanone moiety in forming complex heterocyclic spirocycles.

Experimental Protocols:

General Synthesis of Di-spirooxindole Analogs from Cyclohexanone-Based Chalcones

This protocol is adapted from the synthesis of di-spirooxindole analogs and demonstrates the utility of the cyclohexanone moiety, which is present in this compound, in spirocycle synthesis.[1]

Reaction Scheme:

G cluster_0 General Reaction for Di-spirooxindole Synthesis Chalcone Cyclohexanone-based Chalcone Reaction + Chalcone->Reaction Isatin Isatin Derivative Isatin->Reaction AminoAcid Amino Acid AminoAcid->Reaction Methanol Methanol (Solvent) Methanol->Reaction Heat Reflux Heat->Reaction DiSpirooxindole Di-spirooxindole Analog Reaction->DiSpirooxindole

Caption: General workflow for the synthesis of di-spirooxindole analogs.

Materials:

  • Substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (or a similar derivative of this compound)

  • Isatin derivative

  • (2S)-octahydro-1H-indole-2-carboxylic acid (or other suitable amino acid)

  • Methanol (reagent grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol, 1.0 equiv), the isatin derivative (0.25 mmol, 1.0 equiv), and (2S)-octahydro-1H-indole-2-carboxylic acid (0.37 mmol, 1.5 equiv).[1]

  • Add methanol (20 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with constant stirring for 1-1.5 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 10-20% ethyl acetate in n-hexane) to afford the pure di-spirooxindole analog.[1]

Quantitative Data:

The following table summarizes representative yields for the synthesis of di-spirooxindole analogs using various substituted chalcones and isatins, demonstrating the versatility of this reaction.

EntryCyclohexanone-based Chalcone (R1)Isatin Derivative (R2)ProductYield (%)
1HH4a 85
2H6-Cl4b 88
34-F5-F4g 90
43-F5-NO24i 82

Data adapted from reference[1].

Biological Activity and Signaling Pathways:

While specific signaling pathways for spirocycles derived directly from this compound are not yet extensively reported, related spirocyclic compounds have shown promising biological activities. For instance, the di-spirooxindole analogs synthesized from cyclohexanone-based chalcones have demonstrated significant anticancer activity against various cancer cell lines, including prostate (PC3), cervical (HeLa), and breast (MCF-7, MDA-MB231) cancers.[1]

Proposed Mechanism of Action:

Molecular docking studies suggest that these di-spirooxindole analogs may exert their anticancer effects by inhibiting the MDM2-p53 interaction.[1] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By binding to MDM2, the spirooxindole compounds can prevent the degradation of p53, leading to the accumulation of p53 and the subsequent activation of apoptosis (programmed cell death) in cancer cells.

G DiSpirooxindole Di-spirooxindole Analog MDM2 MDM2 DiSpirooxindole->MDM2 inhibits p53 p53 MDM2->p53 inhibits degradation Apoptosis Apoptosis p53->Apoptosis induces

Caption: Proposed signaling pathway for di-spirooxindole analogs.

Conclusion:

This compound is a valuable and versatile building block for the synthesis of complex spirocyclic molecules. Its dual reactivity allows for a range of synthetic transformations, leading to the construction of novel scaffolds with potential applications in drug discovery and materials science. The demonstrated synthesis of bioactive di-spirooxindole analogs from a related cyclohexanone precursor underscores the potential of this building block in generating libraries of compounds for biological screening. Further exploration of the reactivity of this compound is warranted to unlock its full potential in the development of next-generation spirocyclic compounds.

References

Application Notes and Protocols for the Reduction of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the reduction of the ketone functional group in 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone to the corresponding alcohol, 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanol. The primary method described utilizes sodium borohydride, a mild and selective reducing agent commonly employed for the reduction of aldehydes and ketones.[1] An alternative method involving catalytic hydrogenation is also briefly discussed. These protocols are intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

The reduction of cyclohexanone derivatives is a fundamental transformation in organic synthesis, yielding valuable cyclohexanol intermediates. This compound is a spirocyclic compound of interest, and its reduction product can serve as a building block in the synthesis of more complex molecules. The stereochemical outcome of the reduction, yielding either the cis or trans isomer of the corresponding alcohol, is a critical aspect of this reaction. The choice of reducing agent and reaction conditions can influence this stereoselectivity.[2] Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its operational simplicity and high chemoselectivity.[1] Catalytic hydrogenation offers an alternative, often greener, approach.[3][4]

Experimental Protocols

Method 1: Reduction using Sodium Borohydride

This protocol details the reduction of this compound using sodium borohydride in a protic solvent.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber, UV lamp)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.76 mmol).

  • Dissolution: Dissolve the ketone in 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.18 g, 4.76 mmol, 1.0 equivalent) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution while maintaining the temperature at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanol can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical quantitative data for the reduction of substituted cyclohexanones using different methods.

MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Sodium BorohydrideMethanol01-290-98
2Sodium BorohydrideEthanol252-485-95
3Catalytic HydrogenationPd/CEthanol258-12

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ketone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with NH4Cl (aq) monitor->quench remove_solvent Remove Methanol quench->remove_solvent extract Extract with CH2Cl2 remove_solvent->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (optional) concentrate->purify end Pure Alcohol Product purify->end

Caption: Workflow for the reduction of this compound.

Reaction Scheme

reaction_scheme reactant This compound product 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanol reactant->product reagents_node reagents 1. NaBH4, MeOH, 0 °C 2. Work-up reagents_node->reagents

References

Application of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone is a unique bis-spirocyclic ketone that serves as a valuable intermediate in medicinal chemistry. Its rigid, three-dimensional structure provides a compelling scaffold for the synthesis of novel therapeutic agents. Spirocyclic motifs are of significant interest in drug design as they can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1] This document outlines the application of this compound and its precursor, 1,4-dioxaspiro[4.5]decan-8-one, in the development of various bioactive molecules, supported by detailed synthetic protocols and biological data.

Role as a Synthetic Intermediate

While direct biological applications of this compound are not extensively reported, its true value in medicinal chemistry lies in its utility as a versatile building block. The ethylene ketal protecting group on one of the cyclohexanone rings allows for selective chemical transformations on the unprotected ketone. This bifunctionality is crucial for the construction of complex spirocyclic systems.

The precursor, 1,4-dioxaspiro[4.5]decan-8-one, is a widely used intermediate for synthesizing a range of organic chemicals, including pharmaceutical intermediates.[2] It is commonly prepared from 1,4-cyclohexanedione through monoketalization.

Synthesis of Key Intermediates

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

A common method for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one involves the selective monoketalization of 1,4-cyclohexanedione.

Experimental Protocol:

  • Materials: 1,4-cyclohexanedione, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene, sodium bicarbonate solution.

  • Procedure:

    • A solution of 1,4-cyclohexanedione and ethylene glycol in toluene is heated to reflux in the presence of a catalytic amount of p-toluenesulfonic acid.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield pure 1,4-dioxaspiro[4.5]decan-8-one.

Synthesis_of_1_4_Dioxaspiro_decan_8_one cluster_conditions Reaction Conditions 1,4-Cyclohexanedione 1,4-Cyclohexanedione Reaction Reaction 1,4-Cyclohexanedione->Reaction Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one Reaction->1,4-Dioxaspiro[4.5]decan-8-one p-toluenesulfonic acid (cat.) p-toluenesulfonic acid (cat.) Toluene, Reflux Toluene, Reflux

Synthetic scheme for 1,4-dioxaspiro[4.5]decan-8-one.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

The conversion of the ketone in 1,4-dioxaspiro[4.5]decan-8-one to an aminomethyl group provides a crucial handle for further derivatization.[1] This transformation is typically achieved through a two-step process involving a Van Leusen reaction followed by reduction.[1]

Experimental Protocol:

  • Step 1: Van Leusen Reaction (Nitrile Synthesis)

    • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, p-toluenesulfonylmethyl isocyanide (TosMIC), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

    • Procedure:

      • A suspension of sodium hydride in anhydrous THF is cooled to 0 °C.

      • A solution of TosMIC in anhydrous THF is added dropwise, followed by stirring for 30 minutes at 0 °C.

      • A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise.

      • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

      • The reaction is quenched with water, and the product is extracted with diethyl ether.

      • The combined organic layers are washed, dried, and concentrated to yield 1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • Step 2: Reduction of Nitrile to Amine

    • Materials: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous THF.

    • Procedure:

      • A suspension of LiAlH₄ in anhydrous THF is cooled to 0 °C.

      • A solution of the nitrile in anhydrous THF is added dropwise.

      • The reaction mixture is warmed to room temperature and then refluxed for 4-6 hours.

      • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

      • The resulting solid is filtered off, and the filtrate is dried and concentrated to afford 1,4-dioxaspiro[4.5]decan-8-ylmethanamine.

Synthesis_Workflow cluster_step1 Step 1: Van Leusen Reaction cluster_step2 Step 2: Reduction A 1,4-Dioxaspiro[4.5]decan-8-one B TosMIC, NaH, THF A->B C 1,4-Dioxaspiro[4.5]decane-8-carbonitrile B->C D 1,4-Dioxaspiro[4.5]decane-8-carbonitrile E LiAlH4, THF D->E F 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine E->F

Two-step synthesis of 1,4-dioxaspiro[4.5]decan-8-ylmethanamine.

Applications in the Synthesis of Bioactive Molecules

The spiro[4.5]decane scaffold, accessible from this compound and its precursors, has been incorporated into various classes of therapeutic agents.

Sigma-1 (σ1) Receptor Ligands for Tumor Imaging

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potent and selective σ1 receptor ligands. The σ1 receptor is overexpressed in various human tumors, making it an attractive target for diagnostic imaging and therapy.

A lead compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , demonstrated high affinity for the σ1 receptor and significant selectivity over the σ2 receptor. Its ¹⁸F-labeled analog was successfully used for positron emission tomography (PET) imaging of tumors in mouse xenograft models.[3][4]

Table 1: Biological Data for a σ1 Receptor Ligand

CompoundTargetKᵢ (nM)Selectivity (σ1 vs σ2)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.430-fold
Inhibitors of the Mitochondrial Permeability Transition Pore (mPTP)

Novel 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[5] The opening of the mPTP is a critical event in ischemia-reperfusion injury, particularly in myocardial infarction. These compounds target the c subunit of the F₁/F₀-ATP synthase complex, a key component of the mPTP.

Selected compounds from this series showed good mPTP inhibitory activity and demonstrated cardioprotective effects in a model of myocardial infarction by reducing the apoptotic rate and improving overall cardiac function.[5]

Antiviral Agents

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their antiviral activity. Several compounds were found to inhibit the replication of human coronavirus 229E. The most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide , exhibited an EC₅₀ value of 5.5 µM.[6][7] This highlights the potential of the spiro[4.5]decane scaffold in the development of novel antiviral drugs.[6][7]

Table 2: Antiviral Activity of a 1-thia-4-azaspiro[4.5]decan-3-one Derivative

CompoundVirusEC₅₀ (µM)
N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamideHuman Coronavirus 229E5.5

Signaling Pathways and Therapeutic Targets

The derivatives of the spiro[4.5]decane scaffold modulate diverse signaling pathways implicated in various diseases.

Signaling_Pathways cluster_sigma1 σ1 Receptor Signaling cluster_mptp mPTP Inhibition cluster_antiviral Antiviral Mechanism Spiro_Sigma1 Aza-spiro[4.5]decane Derivatives Sigma1 σ1 Receptor Spiro_Sigma1->Sigma1 Binds to Tumor_Cell Tumor Cell Proliferation & Survival Sigma1->Tumor_Cell Modulates Spiro_mPTP Triaza-spiro[4.5]decane Derivatives mPTP mPTP (F1/F0-ATP synthase) Spiro_mPTP->mPTP Inhibits Cell_Death Cell Death (Apoptosis) mPTP->Cell_Death Induces Spiro_Antiviral Thia-aza-spiro[4.5]decan-3-one Derivatives Viral_Replication Viral Replication Machinery Spiro_Antiviral->Viral_Replication Inhibits Virus_Production Inhibition of Virus Production Viral_Replication->Virus_Production Leads to

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, a valuable intermediate in the development of novel therapeutics. The protocol herein is established through a convergent synthetic strategy, commencing with the preparation of the key precursor, 1,4-dioxaspiro[4.5]decan-8-one, followed by a robust carbon-carbon bond formation to construct the target molecule.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can impart favorable pharmacological properties such as enhanced binding affinity and metabolic stability. This compound serves as a crucial building block for the synthesis of a variety of complex molecules, including but not limited to, receptor agonists and antagonists, enzyme inhibitors, and other biologically active compounds. The presented protocol is designed for scalability and reproducibility, making it suitable for industrial production.

Synthetic Strategy

The overall synthetic approach is a two-stage process. The first stage involves the synthesis of the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one, from 1,4-cyclohexanedione. The second stage details the conjugate addition of an organocuprate reagent, derived from the spirocyclic intermediate, to cyclohexenone, followed by trapping of the resulting enolate to yield the target compound.

Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The selective monoketalization of 1,4-cyclohexanedione is a critical step in this synthesis. While several methods exist, the following protocol using ethylene glycol in the presence of an acid catalyst provides good yields and is amenable to large-scale production.

Experimental Protocol:
  • Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a Dean-Stark trap, and a reflux condenser is charged with toluene (40 L), 1,4-cyclohexanedione (5.0 kg, 44.6 mol), and ethylene glycol (2.9 L, 51.3 mol).

  • Catalyst Addition: p-Toluenesulfonic acid monohydrate (424 g, 2.23 mol) is added to the stirred suspension.

  • Azeotropic Dehydration: The reaction mixture is heated to reflux (approximately 110-120 °C), and water is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Workup: The reactor is cooled to room temperature, and the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 L). The mixture is stirred vigorously for 30 minutes. The organic layer is separated, washed with brine (2 x 10 L), and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 1,4-dioxaspiro[4.5]decan-8-one is purified by vacuum distillation or recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford a white to off-white solid.

Quantitative Data:
ParameterValue
Starting Material1,4-Cyclohexanedione
ReagentsEthylene glycol, p-toluenesulfonic acid
SolventToluene
Reaction Temperature110-120 °C
Reaction Time4-6 hours
Typical Yield85-95%
Purity (by GC)>98%

Stage 2: Synthesis of this compound

This stage employs a Gilman cuprate for a 1,4-conjugate addition to cyclohexenone. This method is known for its high efficiency and selectivity in forming carbon-carbon bonds.

Experimental Protocol:
  • Preparation of the Organolithium Reagent: To a stirred solution of 8-bromo-1,4-dioxaspiro[4.5]decane (prepared from the corresponding alcohol, which is obtained by reduction of 1,4-dioxaspiro[4.5]decan-8-one) (5.0 kg, 21.4 mol) in anhydrous diethyl ether (40 L) at -78 °C under an inert atmosphere (argon or nitrogen), is slowly added n-butyllithium (2.5 M in hexanes, 8.6 L, 21.5 mol). The mixture is stirred at this temperature for 1 hour.

  • Formation of the Gilman Cuprate: In a separate reactor, copper(I) iodide (2.04 kg, 10.7 mol) is suspended in anhydrous diethyl ether (20 L) at -20 °C. The freshly prepared organolithium solution is then transferred to this suspension via cannula. The resulting mixture is stirred for 30 minutes at -20 °C to form the lithium di(1,4-dioxaspiro[4.5]decan-8-yl)cuprate.

  • Conjugate Addition: The cuprate solution is cooled to -78 °C, and a solution of cyclohexenone (1.85 L, 19.3 mol) in anhydrous diethyl ether (10 L) is added dropwise over 1 hour. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 L). The mixture is stirred for 1 hour, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 10 L). The combined organic layers are washed with brine (15 L), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a viscous oil or low-melting solid.

Quantitative Data:
ParameterValue
Starting Material8-Bromo-1,4-dioxaspiro[4.5]decane
Reagentsn-Butyllithium, Copper(I) iodide, Cyclohexenone
SolventDiethyl ether
Reaction Temperature-78 °C to room temperature
Reaction Time~18 hours
Typical Yield60-75%
Purity (by HPLC)>97%

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one cluster_stage2 Stage 2: Synthesis of Target Molecule 1_4_Cyclohexanedione 1,4-Cyclohexanedione p_TSA p-TSA, Toluene Reflux 1_4_Cyclohexanedione->p_TSA Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->p_TSA Ketal 1,4-Dioxaspiro[4.5] decan-8-one p_TSA->Ketal Ketal_Stage2 1,4-Dioxaspiro[4.5] decan-8-one Reduction 1. NaBH4 2. PBr3 Ketal_Stage2->Reduction Bromo_Ketal 8-Bromo-1,4-dioxaspiro [4.5]decane Reduction->Bromo_Ketal Cuprate_Formation 1. n-BuLi 2. CuI Bromo_Ketal->Cuprate_Formation Gilman_Cuprate Gilman Cuprate Cuprate_Formation->Gilman_Cuprate Conjugate_Addition Conjugate Addition Gilman_Cuprate->Conjugate_Addition Cyclohexenone Cyclohexenone Cyclohexenone->Conjugate_Addition Target_Molecule 4-(1,4-Dioxaspiro[4.5]decan-8-yl) cyclohexanone Conjugate_Addition->Target_Molecule

Caption: Overall synthetic pathway for this compound.

Experimental Workflow for Large-Scale Synthesis

Workflow cluster_prep Precursor Synthesis cluster_final Final Product Synthesis Charge_Reactants_1 Charge Reactor with 1,4-Cyclohexanedione, Ethylene Glycol, Toluene Add_Catalyst_1 Add p-TSA Charge_Reactants_1->Add_Catalyst_1 Reflux_Dehydrate Azeotropic Reflux Add_Catalyst_1->Reflux_Dehydrate Workup_1 Quench, Wash, Dry Reflux_Dehydrate->Workup_1 Purify_1 Vacuum Distillation/ Recrystallization Workup_1->Purify_1 Intermediate_QC QC Analysis of 1,4-Dioxaspiro[4.5]decan-8-one Purify_1->Intermediate_QC Prepare_Organolithium Prepare Organolithium from 8-Bromo-1,4-dioxaspiro[4.5]decane Intermediate_QC->Prepare_Organolithium Form_Cuprate Form Gilman Cuprate Prepare_Organolithium->Form_Cuprate Conjugate_Addition Conjugate Addition of Cyclohexenone Form_Cuprate->Conjugate_Addition Workup_2 Quench, Extract, Dry Conjugate_Addition->Workup_2 Purify_2 Column Chromatography Workup_2->Purify_2 Final_QC Final Product QC Purify_2->Final_QC

Caption: Step-by-step workflow for the large-scale production.

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Toluene and diethyl ether are flammable solvents and should be handled away from ignition sources.

  • Appropriate quenching procedures should be followed for all reactive reagents.

Conclusion

The provided protocols offer a reliable and scalable method for the synthesis of this compound. Adherence to the detailed procedures and safety precautions is essential for the successful and safe execution of this synthesis on a large scale. This versatile intermediate can be a valuable asset in the pipeline of drug discovery and development programs.

Protecting Group Strategies: Synthesis and Deprotection of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.

This document provides detailed application notes and protocols for the protecting group strategy involving 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone. This compound, also known as bicyclohexane-4,4'-dione monoethylene ketal, serves as a key intermediate where one of the two ketone functionalities of bicyclohexyl-4,4'-dione is selectively protected as a spiroketal. This selective protection allows for transformations to be carried out on the remaining free ketone group. Subsequently, the protecting group can be removed to regenerate the original diketone.

Core Concepts and Logical Workflow

The overall strategy involves two key transformations: the selective protection (monoketalization) of a symmetrical diketone and the subsequent deprotection (deketalization) of the resulting monoketal.

workflow Diketone Bicyclohexyl-4,4'-dione (Starting Material) Monoketal This compound (Protected Intermediate) Diketone->Monoketal Selective Ketalization (Protection) Modified_Product Modified Product Monoketal->Modified_Product Further Synthetic Steps Deprotected_Diketone Bicyclohexyl-4,4'-dione (Deprotected Product) Modified_Product->Deprotected_Diketone Deketalization (Deprotection)

Caption: Logical workflow for the protecting group strategy.

Experimental Protocols

I. Synthesis of this compound (Protection)

The selective monoketalization of bicyclohexyl-4,4'-dione is achieved by reacting the diketone with one equivalent of ethylene glycol in the presence of an acid catalyst. The use of a Dean-Stark apparatus is crucial to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ketal.

Reaction Scheme:

protection_scheme cluster_reactants Reactants cluster_product Product diketone Bicyclohexyl-4,4'-dione monoketal This compound diketone->monoketal p-TsOH, Toluene Reflux (Dean-Stark) ethylene_glycol Ethylene Glycol ethylene_glycol->monoketal

Caption: Synthesis of the monoketal protecting group.

Materials:

  • Bicyclohexyl-4,4'-dione

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add bicyclohexyl-4,4'-dione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the mixture to reflux and continuously remove the water formed via the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Protection):

ParameterValueReference
Reactant Ratio (Diketone:Ethylene Glycol)1 : 1.1General Protocol
Catalyst Loading (p-TsOH)0.05 eqGeneral Protocol
SolventTolueneGeneral Protocol
Reaction TemperatureRefluxGeneral Protocol
Reaction Time4-8 hours (typical)General Protocol
Yield85-95% (typical)General Protocol
II. Deprotection of this compound

The removal of the spiroketal protecting group is typically achieved by acid-catalyzed hydrolysis. The presence of water is essential for this reaction to proceed.

Reaction Scheme:

deprotection_scheme cluster_reactant Reactant cluster_product Product monoketal This compound diketone Bicyclohexyl-4,4'-dione monoketal->diketone Aqueous Acid (e.g., HCl) Acetone/Water

Caption: Deprotection of the monoketal to the diketone.

Materials:

  • This compound

  • Aqueous hydrochloric acid (e.g., 2 M) or another suitable acid

  • Acetone or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone (or THF) and water.

  • Add a catalytic amount of aqueous hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC until the starting material is no longer present.

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the deprotected diketone.

Quantitative Data (Deprotection):

ParameterValueReference
Acid CatalystAqueous HCl (catalytic)General Protocol
Solvent SystemAcetone/Water or THF/WaterGeneral Protocol
Reaction TemperatureRoom Temperature to 50 °CGeneral Protocol
Reaction Time1-6 hours (typical)General Protocol
Yield>90% (typical)General Protocol

Signaling Pathways and Logical Relationships

The decision-making process for employing this protecting group strategy can be visualized as follows:

decision_pathway Start Start: Need to selectively modify one ketone in a diketone Protect Protect one ketone as a spiroketal Start->Protect Modify Perform desired reaction on the unprotected ketone Protect->Modify Deprotect Remove the spiroketal protecting group Modify->Deprotect End Final Product Deprotect->End

Caption: Decision pathway for using the monoketal strategy.

Conclusion

The use of this compound as a protected intermediate is a robust and efficient strategy for the selective functionalization of bicyclohexyl-4,4'-dione. The protection and deprotection protocols outlined are generally high-yielding and utilize common laboratory reagents and techniques, making this an accessible and valuable tool for synthetic chemists in research and drug development. The provided protocols and data serve as a comprehensive guide for the practical application of this protecting group strategy.

Application Notes and Protocols: Derivatization of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds are of significant interest in drug design due to their rigid, three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets.[1] The compound 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, also known as 1,4-Dioxaspiro[4.5]decan-8-one, is a valuable bifunctional synthetic intermediate widely used in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides.[2] The 1,4-dioxaspiro[4.5]decane moiety often serves as a protective group for cyclohexanones and is a key structural element in various bioactive molecules.[1]

This document provides detailed protocols for the derivatization of this compound into 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. The introduction of an aminomethyl group at the 8-position provides a crucial handle for further functionalization, enabling the exploration of new chemical space in drug discovery.[1] The described two-step synthesis is robust and begins with the readily available 1,4-Dioxaspiro[4.5]decan-8-one.[1]

Overall Synthetic Pathway

The conversion of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is achieved through a two-step process. The initial step involves the conversion of the ketone to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile via a Van Leusen reaction using p-toluenesulfonylmethyl isocyanide (TosMIC).[1] The subsequent step is the reduction of the nitrile intermediate to the desired primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄).[1]

G start 1,4-Dioxaspiro[4.5]decan-8-one intermediate 1,4-Dioxaspiro[4.5]decane-8-carbonitrile start->intermediate TosMIC, NaH THF, 0°C to RT product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine intermediate->product LiAlH₄, THF Reflux

Caption: Overall synthetic pathway.[1]

Experimental Protocols

Materials and Equipment
MaterialSupplierGrade
1,4-Dioxaspiro[4.5]decan-8-oneCommercial≥98%
p-Toluenesulfonylmethyl isocyanide (TosMIC)Commercial≥98%
Sodium Hydride (NaH), 60% in mineral oilCommercial
Lithium aluminum hydride (LiAlH₄)Commercial
Anhydrous Tetrahydrofuran (THF)CommercialAnhydrous
Saturated aqueous NH₄Cl solutionIn-house prep.
15% aqueous NaOH solutionIn-house prep.
Anhydrous sodium sulfateCommercial
HexaneCommercialReagent Grade
Ethyl acetateCommercialReagent Grade
Round-bottom flasksStandard lab
Magnetic stirrer and stir barsStandard lab
Ice bathStandard lab
Reflux condenserStandard lab
Dropping funnelStandard lab
Thin Layer Chromatography (TLC) platesCommercialSilica gel coated
Rotary evaporatorStandard lab
Safety Precautions
  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.[1]

  • Lithium aluminum hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle with care under an inert atmosphere. The quenching procedure must be performed slowly and at a low temperature.

  • Anhydrous Tetrahydrofuran (THF): Can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use. It is also highly flammable.

  • All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (Van Leusen Reaction)

This procedure details the Van Leusen reaction to convert the starting ketone to the intermediate nitrile.[1]

Quantitative Data:

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Amount (mmol)Molar Equiv.
1,4-Dioxaspiro[4.5]decan-8-one156.181.5610.01.0
p-Toluenesulfonylmethyl isocyanide (TosMIC)195.242.3412.01.2
Sodium Hydride (60% dispersion)24.00 (as NaH)0.9624.02.4
Anhydrous THF-50 mL--

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.96 g, 24.0 mmol, 2.4 equiv) and wash with anhydrous hexane to remove the mineral oil.[1]

  • Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.[1]

  • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (2.34 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (10 mL).[1]

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.[1]

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile. The product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine (Nitrile Reduction)

This procedure details the reduction of the nitrile intermediate to the target primary amine.[1]

Quantitative Data:

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Amount (mmol)Molar Equiv.
1,4-Dioxaspiro[4.5]decane-8-carbonitrile167.210.845.01.0
Lithium aluminum hydride (LiAlH₄)37.950.3810.02.0
Anhydrous THF-30 mL--
Water18.020.4 mL--
15% aqueous NaOH-0.4 mL--
Water18.021.2 mL--

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add lithium aluminum hydride (0.38 g, 10.0 mmol, 2.0 equiv).

  • Add anhydrous THF (10 mL) to create a suspension and cool to 0 °C in an ice bath.

  • Dissolve 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (0.84 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.[1]

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH solution (0.4 mL), and then water (1.2 mL) (Fieser workup).[1]

  • Stir the resulting granular precipitate at room temperature for 30 minutes.[1]

  • Filter the precipitate and wash thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. The product is often pure enough for subsequent use but can be further purified by distillation under reduced pressure if necessary.[1]

Experimental Workflow Visualization

G cluster_0 Step 1: Van Leusen Reaction cluster_1 Step 2: Nitrile Reduction prep_naH Prepare NaH suspension in THF at 0°C add_tosmic Add TosMIC solution to NaH suspension at 0°C prep_naH->add_tosmic prep_tosmic Prepare TosMIC solution in THF prep_tosmic->add_tosmic add_ketone Add Ketone solution at 0°C add_tosmic->add_ketone react Warm to RT and stir for 12-16h add_ketone->react quench1 Quench with aq. NH₄Cl at 0°C react->quench1 workup1 Extraction and Purification quench1->workup1 prep_liAlH4 Prepare LiAlH₄ suspension in THF at 0°C workup1->prep_liAlH4 Intermediate Nitrile add_nitrile Add Nitrile solution at 0°C prep_liAlH4->add_nitrile reflux Warm to RT and reflux for 4-6h add_nitrile->reflux quench2 Fieser workup at 0°C (H₂O, NaOH, H₂O) reflux->quench2 filter Filter and wash precipitate quench2->filter workup2 Dry and concentrate filtrate filter->workup2

Caption: Detailed experimental workflow.[1]

Characterization Data

The final product, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, can be characterized by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH₂).[1]

  • Mass Spectrometry (ESI): m/z 172.1 [M+H]⁺.[1]

Conclusion

This application note provides a reliable and detailed protocol for the two-step synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine from 1,4-Dioxaspiro[4.5]decan-8-one.[1] This derivatization is a key step in preparing versatile building blocks for medicinal chemistry and the development of novel active pharmaceutical ingredients. The protocols are scalable and utilize readily available reagents, making them suitable for a wide range of research and development applications.

References

Application Notes and Protocols for Stereoselective Reactions of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key stereoselective reactions involving 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, a versatile building block in organic synthesis. The methodologies described herein are essential for the preparation of stereochemically defined cyclohexanol derivatives, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Introduction

This compound, also known as 1,4-cyclohexanedione monoethylene ketal, is a prochiral ketone that serves as a precursor to a variety of stereoisomeric products. The control of stereochemistry during the transformation of its carbonyl group is crucial for accessing specific isomers with desired biological activities or for the construction of complex three-dimensional molecular architectures. This document outlines protocols for the diastereoselective reduction of the ketone and discusses the principles of other potential stereoselective transformations.

Diastereoselective Reduction of this compound

The reduction of the carbonyl group in this compound can lead to the formation of two diastereomeric alcohols: cis-1,4-dioxaspiro[4.5]decan-8-ol and trans-1,4-dioxaspiro[4.5]decan-8-ol. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reagent employed.

Principle of Diastereoselective Reduction

The diastereoselectivity of the reduction is governed by the direction of hydride attack on the carbonyl carbon. The chair conformation of the cyclohexanone ring presents two faces for attack: the axial face and the equatorial face.

  • Attack from the axial face leads to the formation of the equatorial alcohol (trans isomer). This pathway is generally favored by smaller, unhindered hydride reagents.

  • Attack from the equatorial face results in the formation of the axial alcohol (cis isomer). This pathway is favored by bulky, sterically demanding hydride reagents that approach from the less hindered equatorial direction to avoid steric clashes with the axial hydrogens of the cyclohexane ring.

The following diagram illustrates the stereochemical pathways of the reduction.

G cluster_start Starting Material cluster_pathways Reduction Pathways cluster_products Products start This compound axial_attack Axial Attack (Small Hydride Reagents) start->axial_attack e.g., NaBH4 equatorial_attack Equatorial Attack (Bulky Hydride Reagents) start->equatorial_attack e.g., L-Selectride® trans_product trans-1,4-dioxaspiro[4.5]decan-8-ol (Equatorial OH) axial_attack->trans_product cis_product cis-1,4-dioxaspiro[4.5]decan-8-ol (Axial OH) equatorial_attack->cis_product

Caption: Diastereoselective reduction pathways of this compound.

Data Presentation: Diastereoselectivity of Reduction

The choice of reducing agent significantly influences the diastereomeric ratio of the resulting alcohol.

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)trans (Equatorial OH)Minor preference for trans
L-Selectride®cis (Axial OH)>95:5
K-Selectride®cis (Axial OH)High preference for cis

Note: Specific ratios can vary based on reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Reduction with L-Selectride® to Yield cis-1,4-dioxaspiro[4.5]decan-8-ol

This protocol describes the highly diastereoselective reduction of this compound to the corresponding cis-alcohol using the sterically hindered hydride reagent, L-Selectride®.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in tetrahydrofuran)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.1 eq) dropwise to the stirred solution over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure cis-1,4-dioxaspiro[4.5]decan-8-ol.

Expected Outcome:

This procedure is expected to yield the cis-alcohol with high diastereoselectivity (>95:5). The yield of the purified product is typically good to excellent.

Protocol 2: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

For enantioselective reduction of the prochiral ketone, a CBS reduction can be employed to yield a specific enantiomer of the corresponding alcohol. This method utilizes a chiral oxazaborolidine catalyst.

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the chiral CBS catalyst (0.1 eq).

  • Add anhydrous THF and cool the solution to 0 °C.

  • Slowly add the borane-THF complex (0.6 eq) and stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst solution at 0 °C over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched alcohol.

Expected Outcome:

The enantiomeric excess (e.e.) of the product is expected to be high, depending on the specific CBS catalyst and reaction conditions used. The choice of (R)- or (S)-CBS catalyst will determine which enantiomer of the alcohol is predominantly formed.

Further Stereoselective Reactions (Application Notes)

Diastereoselective Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to this compound is expected to proceed with diastereoselectivity. Similar to hydride reductions, the stereochemical outcome will be influenced by the steric bulk of the incoming nucleophile. Bulky organometallic reagents are anticipated to favor equatorial attack, leading to the formation of the corresponding axial tertiary alcohol.

Stereoselective Alkylation of the Enolate

The formation of the enolate of this compound and its subsequent alkylation can also be performed stereoselectively. The stereochemistry of the resulting α-substituted ketone will depend on the conditions of enolate formation (kinetic vs. thermodynamic control) and the nature of the electrophile. The use of chiral auxiliaries or catalysts can be explored to achieve enantioselective alkylation.

Workflow for Stereoselective Synthesis

The following diagram outlines a general workflow for the synthesis and analysis of stereoisomeric products from this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final Final Products start This compound reaction Stereoselective Reaction (e.g., Reduction, Addition, Alkylation) start->reaction product Crude Stereoisomeric Mixture reaction->product purification Flash Column Chromatography product->purification isomer1 Isolated Stereoisomer 1 purification->isomer1 isomer2 Isolated Stereoisomer 2 purification->isomer2 analysis NMR Spectroscopy (for d.r. determination) Chiral HPLC/GC (for e.e. determination) isomer1->analysis isomer2->analysis

Caption: General workflow for the stereoselective synthesis and analysis of products.

Conclusion

The protocols and data presented in these application notes provide a foundation for the stereocontrolled synthesis of valuable chiral building blocks from this compound. The ability to selectively access different stereoisomers is of paramount importance in the fields of medicinal chemistry and drug development, where the three-dimensional structure of a molecule dictates its biological function. Further exploration of other stereoselective transformations on this versatile ketone is encouraged to expand the library of accessible chiral synthons.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Yield After Column Chromatography

  • Question: We are experiencing a significant loss of product during purification of this compound by column chromatography. What are the potential causes and solutions?

  • Answer: Low recovery from column chromatography can stem from several factors. Firstly, the compound may have strong interactions with the stationary phase (silica gel or alumina). Consider using a less polar solvent system to improve elution. It is also possible that the compound is unstable on the silica gel. In such cases, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can be beneficial. Additionally, ensure that the column is not overloaded with the crude product, as this can lead to poor separation and product loss.

Issue 2: Presence of Impurities in the Final Product After Recrystallization

  • Question: After recrystallizing our crude this compound, we still observe impurities in the NMR spectrum. How can we improve the purity?

  • Answer: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with different solvent systems, such as a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexane), to optimize the purification. A slow cooling rate is also crucial to allow for the formation of pure crystals. If impurities persist, a second recrystallization step or a pre-purification step using column chromatography may be necessary.

Issue 3: Oily Product Instead of Crystalline Solid

  • Question: Our purified this compound is obtained as an oil, but we expect a solid. What could be the reason?

  • Answer: The presence of residual solvent or minor impurities can prevent crystallization. Ensure that the product is thoroughly dried under high vacuum to remove any remaining solvent. If the product is still an oil, it may indicate the presence of impurities that are acting as a crystallization inhibitor. In this case, further purification by column chromatography might be required. Seeding the oil with a small crystal of the pure compound, if available, can also induce crystallization.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What are the most common methods for purifying crude this compound?

  • Answer: The most common and effective methods for the purification of this compound are column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

  • Question: What are the likely impurities in crude this compound?

  • Answer: Potential impurities can include unreacted starting materials from the synthesis, such as 1,4-dioxaspiro[4.5]decan-8-one, by-products from side reactions, and residual solvents. The exact nature of the impurities will depend on the specific synthetic route employed.

Technical Questions

  • Question: What is a suitable solvent system for column chromatography of this compound?

  • Answer: A gradient of hexane and ethyl acetate is a good starting point for column chromatography on silica gel.[1] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.

  • Question: What solvents are recommended for the recrystallization of this compound?

  • Answer: For a related compound, 1,4-dioxaspiro[4.5]decan-8-one, recrystallization from petroleum ether has been reported to be effective.[2] A similar non-polar solvent or a mixture of solvents like diethyl ether and petroleum ether could be a good choice for the target compound.[2]

Data Presentation

Table 1: Comparison of Purification Methods for Spiroketones

Purification MethodTypical Yield Range (%)Typical Purity Range (%)AdvantagesDisadvantages
Column Chromatography70-90>98High resolution, applicable to a wide range of impurities.Can be time-consuming and requires larger solvent volumes.
Recrystallization50-80>99Simple, cost-effective, can yield very pure product.Highly dependent on solvent selection, potential for product loss in mother liquor.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed compound is loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding more ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., petroleum ether or a mixture of diethyl ether and petroleum ether).

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation of Crystals: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

  • Drying: The purified crystals are dried under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound crude Crude Product column_chrom Column Chromatography crude->column_chrom recrystallization Recrystallization crude->recrystallization analysis Purity Analysis (e.g., NMR, GC-MS) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->column_chrom Purity <98% analysis->recrystallization Purity <98% analysis->pure_product Purity >98%

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues start Purification Issue low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product oily_product Oily Product start->oily_product solution1 Change Solvent System / Deactivate Silica low_yield->solution1 solution2 Optimize Recrystallization Solvent / Repeat Purification impure_product->solution2 solution3 Thorough Drying / Further Purification oily_product->solution3

Caption: Troubleshooting decision tree for common purification problems.

References

improving yield in the synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Dioxaspiro[4.5]decan-8-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 1,4-Dioxaspiro[4.5]decan-8-one?

A1: 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene glycol ketal, is a valuable bifunctional synthetic intermediate.[1] Several common synthetic strategies include:

  • Selective Deketalization: This method involves the selective hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using an acid catalyst.[1][2]

  • Direct Ketalization: This route involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of a catalyst.

  • From Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: This compound can be reacted with ethylene glycol in the presence of an ionic liquid catalyst to yield the desired product.[3]

Q2: My reaction yield is consistently low. What are the general steps I can take to improve it?

A2: Low yields can stem from various factors throughout the experimental process.[4] Consider the following general strategies for yield improvement:

  • Reagent and Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to prevent side reactions.[4] The purity of your starting materials and solvents is also crucial.[4]

  • Reaction Conditions: Carefully control the reaction temperature, as deviations can lead to the formation of byproducts.[4] Ensure efficient stirring to maintain a homogeneous reaction mixture.[4]

  • Monitoring the Reaction: Track the progress of the reaction using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[4]

  • Workup and Purification: Minimize product loss during the workup phase by ensuring complete extraction and careful handling.[4] If your compound is sensitive to acid, exercise caution during silica gel chromatography.[4]

Q3: I am observing the formation of significant byproducts. What could be the cause and how can I minimize them?

A3: Byproduct formation is a common issue. In the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, particularly through selective deketalization, the primary byproduct is often 1,4-cyclohexanedione. The choice of catalyst and reaction conditions plays a critical role in selectivity. Using a milder acid catalyst or a solid acid catalyst, such as a weakly acidic acrylic cation exchange resin, can improve selectivity for the desired monoketal.[2] Optimizing the reaction time is also crucial to prevent further hydrolysis of the desired product.

Q4: What are the recommended purification techniques for 1,4-Dioxaspiro[4.5]decan-8-one?

A4: The purification method will depend on the nature of the impurities. Common techniques include:

  • Crystallization: This is an effective method for obtaining high-purity product. Solvents such as petroleum ether or heptane have been reported for crystallization.[2][3]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts and unreacted starting materials.[3][5]

  • Distillation: If the product is a liquid at room temperature and thermally stable, distillation under reduced pressure can be a suitable purification method.[5]

Troubleshooting Guides

Problem: Low Yield in Selective Deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
Possible Cause Troubleshooting Step
Inappropriate Catalyst The choice of acid catalyst is crucial for selectivity. Strong acids may lead to the formation of 1,4-cyclohexanedione. Consider using a milder catalyst such as acetic acid or a solid acid catalyst like a weakly acidic acrylic cation exchange resin.[1][2]
Suboptimal Reaction Time A reaction time that is too short will result in incomplete conversion, while a time that is too long can lead to the hydrolysis of the desired product to 1,4-cyclohexanedione. Monitor the reaction progress closely using TLC to determine the optimal endpoint. One study showed reducing the reaction time from 15 hours to 11 minutes by optimizing conditions.[1]
Incorrect Reaction Temperature Temperature can significantly influence the reaction rate and selectivity. An optimized temperature of 65°C has been reported to increase the yield.[1]
Inefficient Workup Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like toluene.[2] Multiple extractions will maximize the recovery of the product.
Problem: Incomplete Reaction or Low Conversion
Possible Cause Troubleshooting Step
Insufficient Catalyst The amount of catalyst can impact the reaction rate. Ensure the correct stoichiometric or catalytic amount of the acid or resin is used.
Poor Quality of Starting Material Impurities in the starting 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane can inhibit the reaction. Ensure the starting material is of high purity.
Presence of Water (in Ketalization Reactions) For direct ketalization reactions, the presence of water can shift the equilibrium back to the starting materials. Use anhydrous solvents and reagents, and consider using a Dean-Stark apparatus to remove water as it is formed.

Data Presentation

Table 1: Comparison of Synthetic Methods for 1,4-Dioxaspiro[4.5]decan-8-one

Starting Material Catalyst Solvent/Medium Temperature (°C) Reaction Time Yield (%) Reference
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneAcetic Acid/Water (5:1 v/v)-6511 min80 (chromatographic)[1]
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneWeakly acidic acrylic cation exchange resinWater701.6 h65[2]
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate & Ethylene Glycol1-butyl-3-methylimidazolium hydrogen sulfate & 1-ethylimidazolium tetrafluoroborateWater110-1325.5 h97.8[3]

Experimental Protocols

Protocol 1: Selective Deketalization using Acetic Acid [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.

  • Reagent Addition: Add a 5:1 volume ratio of acetic acid to water. The concentration of the reactant should be approximately 0.5 g/mL.

  • Reaction: Heat the reaction mixture to 65°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (approximately 11 minutes).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or toluene.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Selective Deketalization Starting_Material 1,4,9,12-tetraoxadispiro [4.2.4.2]tetradecane Product 1,4-Dioxaspiro[4.5] decan-8-one Starting_Material->Product H+, H2O Byproduct 1,4-Cyclohexanedione Product->Byproduct Excess H+, H2O

Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via selective deketalization.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify_SM->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Suboptimal Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Suboptimal Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Conditions->Optimize_Catalyst Suboptimal Check_Workup Evaluate Workup & Purification Check_Conditions->Check_Workup Optimal Optimize_Temp->Check_Workup Optimize_Time->Check_Workup Optimize_Catalyst->Check_Workup Improve_Extraction Improve Extraction Protocol Check_Workup->Improve_Extraction Inefficient Alternative_Purification Consider Alternative Purification Method Check_Workup->Alternative_Purification Inefficient End Yield Improved Check_Workup->End Efficient Improve_Extraction->End Alternative_Purification->End

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone. This spirocyclic compound is typically synthesized via a Robinson annulation, a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this target molecule is the Robinson annulation.[1][2][3] This reaction involves the base-catalyzed reaction of 1,4-dioxaspiro[4.5]decan-8-one (the Michael donor) with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK) (the Michael acceptor).[2][4] The reaction proceeds in two main stages: a Michael addition to form a 1,5-diketone intermediate, followed by an intramolecular aldol condensation to form the final cyclohexenone ring.[1][2]

Q2: I am observing a significant amount of a polymeric, insoluble material in my reaction mixture. What is the likely cause and how can I prevent it?

A2: The formation of a polymeric substance is a common side reaction in Robinson annulations and is often due to the self-polymerization of the Michael acceptor, such as methyl vinyl ketone (MVK), under basic conditions.[4]

Troubleshooting Strategies:

  • Use a Precursor to the Michael Acceptor: Instead of MVK, consider using a more stable precursor like a β-chloroketone or a Mannich base (e.g., 4-(diethylamino)-2-butanone hydrochloride).[2][4] These precursors generate the reactive α,β-unsaturated ketone in situ, keeping its concentration low and minimizing polymerization.

  • Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the enolate of 1,4-dioxaspiro[4.5]decan-8-one. This helps to ensure that it reacts with the desired nucleophile rather than itself.

  • Control of Reaction Temperature: Lowering the reaction temperature during the Michael addition step can help to reduce the rate of polymerization.

Q3: My reaction is producing a significant amount of a byproduct with a higher molecular weight than the desired product. What could this be?

A3: A common higher molecular weight byproduct is the result of a double Michael addition . In this side reaction, a second molecule of the Michael acceptor reacts with the intermediate enolate before the intramolecular aldol condensation can occur.

Troubleshooting Strategies:

  • Stoichiometry Control: Use a strict 1:1 stoichiometry of the Michael donor to the Michael acceptor. A slight excess of the donor can sometimes help to suppress the double addition.

  • Choice of Base and Solvent: The reaction conditions can influence the relative rates of the Michael addition and subsequent reactions. Experimenting with different bases (e.g., sodium ethoxide, potassium tert-butoxide) and solvents may help to favor the desired pathway.

Q4: I have isolated a product that appears to be the Michael adduct, but the aldol condensation has not occurred. How can I promote the cyclization?

A4: It is sometimes advantageous to perform the Robinson annulation in two separate steps to optimize the conditions for each reaction and minimize side products.[2] If you have successfully isolated the 1,5-diketone intermediate from the Michael addition, you can proceed with the intramolecular aldol condensation.

Experimental Protocol for Intramolecular Aldol Condensation:

  • Dissolve the isolated 1,5-diketone intermediate in a suitable solvent, such as ethanol or a mixture of THF and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide, to catalyze the cyclization.

  • Heat the reaction mixture to promote both the aldol addition and the subsequent dehydration to form the α,β-unsaturated ketone. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a weak acid and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Q5: My final product mixture contains a significant amount of an alcohol byproduct in addition to the desired α,β-unsaturated ketone. What is this and how can I favor the desired product?

A5: The alcohol byproduct is likely the aldol addition product that has not undergone the final dehydration step to form the cyclohexenone.

Troubleshooting Strategies:

  • Increase Reaction Temperature and/or Time: Dehydration is often promoted by heating. Increasing the reaction temperature or extending the reaction time during the aldol condensation step can drive the reaction to completion.

  • Acid or Base Concentration: The efficiency of the dehydration step can be sensitive to the concentration of the acid or base catalyst. A stronger base or a higher concentration may be required.

  • Azeotropic Removal of Water: In some cases, using a Dean-Stark apparatus to azeotropically remove the water formed during the condensation can help to shift the equilibrium towards the dehydrated product.

Q6: I am observing multiple spots on my TLC plate that I suspect are isomers of the desired product. How can I control the stereoselectivity of the reaction?

A6: The Robinson annulation can create new stereocenters, potentially leading to a mixture of diastereomers. The stereochemical outcome is influenced by the reaction conditions.

Troubleshooting Strategies:

  • Kinetic vs. Thermodynamic Control: The choice of base, solvent, and temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the stereoselectivity of the Michael addition. For example, using a bulky base at low temperatures often favors the kinetic product.

  • Chiral Catalysts: For enantioselective synthesis, the use of a chiral catalyst, such as L-proline, has been shown to be effective in similar Robinson annulation reactions.[2]

Summary of Potential Side Products and Mitigation Strategies

Side ProductLikely CauseSuggested Mitigation Strategies
Polymer of Michael Acceptor Self-polymerization of the α,β-unsaturated ketone (e.g., MVK) under basic conditions.Use a stable precursor of the Michael acceptor, slow addition of the acceptor, lower reaction temperature.[4]
Double Michael Adduct A second molecule of the Michael acceptor reacts with the intermediate enolate.Strict 1:1 stoichiometry, consider a slight excess of the Michael donor.
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or concentration of the catalyst.
Aldol Addition Product (β-hydroxy ketone) Incomplete dehydration after the aldol condensation.Increase reaction temperature, use a stronger base, or employ azeotropic removal of water.
Alternative Aldol Products Formation of different enolates leading to different ring sizes (less common for 6-membered rings).The formation of a six-membered ring is generally thermodynamically favored.
Diastereomers Formation of new stereocenters.Control reaction conditions (kinetic vs. thermodynamic), consider using chiral catalysts for enantioselectivity.[2]

Visualizing the Reaction Pathway and Side Product Formation

The following diagrams illustrate the intended synthetic pathway for this compound and the formation of common side products.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start1 1,4-Dioxaspiro[4.5]decan-8-one Enolate Enolate Intermediate Start1->Enolate + Base Start2 Methyl Vinyl Ketone (MVK) Polymer Poly(MVK) Start2->Polymer Self-polymerization Base Base (e.g., NaOEt) MichaelAdduct 1,5-Diketone (Michael Adduct) Enolate->MichaelAdduct + MVK (Michael Addition) AldolAdduct β-Hydroxy Ketone (Aldol Addition Product) MichaelAdduct->AldolAdduct Intramolecular Aldol Addition DoubleAdduct Double Michael Adduct MichaelAdduct->DoubleAdduct + MVK Product This compound (Desired Product) AldolAdduct->Product Dehydration

References

stability of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols regarding the stability of this compound, focusing on its spiroketal moiety, under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the spiroketal in this compound?

A: The spiroketal group in this molecule is a protective group for a ketone. Like most ketals, it is generally stable under neutral and basic (alkaline) conditions but is susceptible to hydrolysis under acidic conditions.[1][2] This acid-lability is a key chemical property often utilized in synthetic chemistry for deprotection.

Q2: What is the mechanism of ketal hydrolysis under acidic conditions?

A: The hydrolysis of the spiroketal is an acid-catalyzed process. It proceeds through several key steps:

  • Protonation: One of the oxygen atoms of the ketal is protonated by an acid, converting the alkoxy group into a good leaving group.[3]

  • Carbocation Formation: The C-O bond cleaves, and the leaving group (part of the ethylene glycol moiety) departs, leading to the formation of a resonance-stabilized oxonium ion intermediate. This step is typically the rate-determining step of the reaction.[1][2]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: A proton is transferred from the attacking water molecule to a base, forming a hemiketal intermediate.

  • Repeat and Release: The second alkoxy group is subsequently protonated and eliminated, ultimately regenerating the ketone and releasing ethylene glycol.[3]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Rate-Determining Step cluster_step3 Step 3: Hydration cluster_step4 Step 4: Final Hydrolysis Ketal Spiroketal ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H⁺ H_plus H+ Carbocation Resonance-Stabilized Oxonium Ion ProtonatedKetal->Carbocation Ring Opening (Slow) Hemiketal_OH Hydroxy Alkyl Ether Carbocation->Hemiketal_OH Forms Hemiketal Hemiketal Intermediate Carbocation->Hemiketal + H₂O - H⁺ H2O H₂O Ketone Deprotected Ketone Hemiketal->Ketone + H⁺, +H₂O - Ethylene Glycol Glycol Ethylene Glycol

Caption: Acid-catalyzed hydrolysis mechanism of the spiroketal.

Q3: What factors influence the rate of spiroketal hydrolysis?

A: Several factors can significantly affect the rate of hydrolysis:

  • pH / Acid Strength: The reaction is acid-catalyzed, so a lower pH (higher acid concentration) will accelerate the hydrolysis rate.[4]

  • Temperature: Higher temperatures increase the reaction rate.

  • Solvent: The presence of water is necessary for hydrolysis. Reactions in aqueous co-solvents (e.g., THF/water, acetone/water) are common.

  • Structural Effects: The stability of the carbocation intermediate plays a crucial role. Electron-donating or withdrawing groups near the ketal can influence stability and thus the reaction rate.[2] For this specific molecule, the bulky cyclohexanone substituent is unlikely to have a strong electronic effect but may have minor steric influences.

Q4: How can I monitor the progress of the hydrolysis reaction?

A: The reaction can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of the more polar ketone product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the starting material and product.

  • High-Performance Liquid Chromatography (HPLC): A highly effective method for quantifying the components of the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the chemical shifts corresponding to the ketal and the emerging ketone.

Troubleshooting Guide

Problem 1: Incomplete or No Hydrolysis

Possible Cause Recommended Solution
Insufficient Acid Catalyst Increase the concentration of the acid or use a stronger acid. Ensure the acid is not degraded or neutralized by other components in the mixture.[5]
Low Temperature Increase the reaction temperature. A moderate increase (e.g., from room temperature to 40-50 °C) can significantly speed up the reaction.
Insufficient Water Ensure sufficient water is present in the solvent system to act as the nucleophile. A common solvent mixture is THF:H₂O (2:1).
Short Reaction Time Extend the reaction time and monitor the progress using an appropriate analytical method like TLC or HPLC.

Problem 2: Formation of Side Products

Possible Cause Recommended Solution
Acid-Sensitive Functional Groups The other ketone group in the molecule is generally stable, but other functionalities (if present) could be acid-sensitive. Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in wet acetone) or shorter reaction times.
High Temperature or Prolonged Reaction Time Over-exposure to strong acid and heat can lead to degradation or side reactions. Optimize the reaction conditions to find a balance between complete conversion and minimal byproduct formation.
Self-Condensation of Product The newly formed ketone could potentially undergo acid-catalyzed self-condensation (e.g., aldol reaction). Quench the reaction with a mild base (e.g., NaHCO₃ solution) as soon as it is complete and work up the product promptly.

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Deprotection

This protocol describes a general method for the hydrolysis of the spiroketal.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or hydrochloric acid (2M aqueous solution).

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40 °C).

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting ketone by flash column chromatography if necessary.

Protocol 2: Kinetic Stability Study Workflow

This workflow is designed to assess the stability of the compound under specific acidic conditions.

G prep 1. Prepare Stock Solution of Compound in Organic Solvent buffer 2. Prepare Acidic Buffer (e.g., pH 4.0 Acetate Buffer) prep->buffer start 3. Initiate Reaction (Mix Stock Solution with Buffer at T=0) buffer->start sample 4. Sample at Time Points (t=0, 1h, 2h, 4h, 8h, 24h) start->sample quench 5. Quench Aliquot (Add to a neutralizing agent, e.g., NaHCO₃) sample->quench analyze 6. Analyze by HPLC/GC-MS (Quantify Starting Material and Product) quench->analyze plot 7. Plot Data ([Compound] vs. Time) analyze->plot calc 8. Calculate Half-Life (t½) and Degradation Rate Constant (k) plot->calc

References

troubleshooting failed reactions of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common failed reactions involving this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and reactive sites of this molecule?

A1: this compound, also known as 1,4-cyclohexanedione monoethylene ketal, is a bifunctional compound.[1][2] It possesses two key functional groups:

  • A reactive ketone carbonyl group: This is the primary site for nucleophilic attack and carbonyl-specific reactions like Wittig olefination, reductive amination, and Grignard reactions.[3][4]

  • A stable cyclic ketal (acetal) group: This group protects one of the carbonyls of the original 1,4-cyclohexanedione.[4] It is stable to bases, nucleophiles, and hydrides but can be removed under acidic conditions to regenerate the ketone.[5][6]

Q2: Under what conditions is the ketal protecting group labile?

A2: The 1,4-dioxaspiro[4.5]decane moiety is an ethylene glycol ketal, which is sensitive to acidic conditions. Acid-catalyzed hydrolysis, typically in the presence of water, will cleave the ketal and regenerate the ketone, yielding 1,4-cyclohexanedione.[5][7] The reaction is an equilibrium; a large excess of water is used to drive it towards deprotection.[7] It is generally stable to basic, neutral, and reducing conditions.

Q3: My reaction is sluggish or has stalled. What are the initial checks I should perform?

A3: Before investigating reaction-specific issues, always verify the fundamentals. The following workflow outlines a general approach to troubleshooting.

G start Reaction Failure (Low Yield / No Product) reagents Check Reagent Quality & Purity - Starting Material Purity (NMR, GC) - Reagent / Catalyst Activity - Titrate organometallics (e.g., BuLi) start->reagents conditions Verify Reaction Conditions - Anhydrous Solvent? - Inert Atmosphere (N2/Ar)? - Correct Temperature? reagents->conditions monitoring Review Reaction Monitoring - TLC analysis correct? - Quenching procedure appropriate? conditions->monitoring specific Proceed to Reaction-Specific Troubleshooting Guides monitoring->specific

Caption: General workflow for initial troubleshooting of a failed reaction.

Troubleshooting Guide: Wittig Reaction

The Wittig reaction is commonly used to convert ketones into alkenes.[8] However, issues can arise, particularly with sterically hindered ketones like this spirocyclic compound.[3]

Problem: Low or no yield of the desired alkene product.

Q1: Is the phosphorus ylide (Wittig reagent) being formed successfully?

A1: Ylide formation is critical. It involves the deprotonation of a phosphonium salt with a strong base.[9]

  • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. Common bases include n-BuLi, NaH, or KHMDS. For stabilized ylides, weaker bases may suffice.

  • Solvent: Use anhydrous aprotic solvents like THF or diethyl ether.[8]

  • Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent degradation, especially for unstable ylides.

Q2: Is the ketone's steric hindrance preventing the reaction?

A2: this compound is a sterically hindered ketone. This can significantly slow down the reaction rate, especially with stabilized ylides, which are less reactive.[3][10]

  • Use Unstabilized Ylides: Simple, unstabilized ylides (e.g., Ph₃P=CH₂) are more reactive and more likely to succeed with hindered ketones.[3]

  • Increase Temperature/Reaction Time: After the initial addition at low temperature, allowing the reaction to warm to room temperature or gently refluxing may be necessary to drive the reaction to completion.

  • Consider Alternatives: If the Wittig reaction consistently fails, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative that is often more successful for hindered ketones.[3]

G cluster_0 Step 1: Ylide Attack cluster_1 Step 2: Ring Collapse ketone Ketone (R₂C=O) betaine Betaine Intermediate [Potential Point of Failure] ketone->betaine [2+2] Cycloaddition ylide Ylide (Ph₃P=CHR') ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Formation alkene Alkene (R₂C=CHR') oxaphosphetane->alkene Retro-[2+2] phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide

Caption: Simplified Wittig reaction pathway highlighting the betaine intermediate.

Table 1: Wittig Reaction Troubleshooting Summary
SymptomPossible CauseSuggested Solution
No reaction (starting material recovered) Ylide not formed.Verify base strength and anhydrous conditions. Use a more reactive base if necessary.
Ketone is too sterically hindered for the chosen ylide.Use a less sterically demanding, more reactive (unstabilized) ylide. Increase reaction time and/or temperature. Consider the HWE alternative.[3]
Low Yield Incomplete reaction.Increase reaction time or temperature.
Ylide decomposition.Ensure ylide is formed and used at the appropriate temperature.
Side products observed Ketal deprotection.Ensure reaction and workup conditions are not acidic.
Aldol condensation (if base is present with ketone).Add the ketone slowly to the pre-formed ylide solution.

Troubleshooting Guide: Reductive Amination

Reductive amination involves the reaction of the ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.

Problem: Low yield of the desired amine, with significant recovery of starting material or formation of the corresponding alcohol.

Q1: Is the initial imine formation inefficient?

A1: The formation of the imine (or enamine) is an equilibrium-driven process that generates water.

  • pH Control: The reaction is often catalyzed by mild acid, but strong acid can protonate the amine nucleophile, rendering it unreactive. For sensitive substrates, this step can be run without an acid catalyst.

  • Water Removal: To drive the equilibrium towards the imine, water must be removed. This can be done azeotropically with a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.

Q2: Is the choice of reducing agent causing side reactions?

A2: The reducing agent must be selective for the iminium ion over the ketone.

  • Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and selectively reduces the iminium ion much faster than the ketone. Other common reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd/C).[11]

  • Timing of Addition: If using a less selective reagent like sodium borohydride (NaBH₄), it should be added only after imine formation is complete to prevent premature reduction of the starting ketone to an alcohol.

Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventpH RequirementProsCons
NaBH(OAc)₃ DCE, THF, CH₃CNWeakly acidic to neutralHigh selectivity, non-toxic, one-pot reaction.Can be slow with hindered ketones.
NaBH₃CN MeOH, EtOHpH 6-7Effective and selective.Highly toxic (releases HCN at low pH).
H₂ / Pd/C EtOH, MeOHNeutral"Green" reagent, high yielding.Requires specialized hydrogenation equipment; may have other reducible groups.

Troubleshooting Guide: Ketal Deprotection

Problem: Incomplete or no removal of the ethylene glycol protecting group.

Q1: Are the deprotection conditions suitable to drive the equilibrium?

A1: Ketal hydrolysis is an equilibrium reaction.[5] To ensure complete deprotection, the equilibrium must be shifted towards the product side.

  • Acid Catalyst: Use a sufficient amount of an acid catalyst. Common choices include aqueous HCl, sulfuric acid, or p-toluenesulfonic acid (TsOH).[5]

  • Excess Water: The reaction requires water as a reagent. Using a mixture of an organic solvent (like acetone or THF) and aqueous acid ensures both solubility and a large excess of water to drive the reaction via Le Chatelier's principle.[5][7]

Q2: Could the reaction be kinetically slow?

A2: While often rapid, deprotection can sometimes be slow. If the reaction is not proceeding at room temperature, gentle heating (e.g., 40-50 °C) can increase the rate of hydrolysis. Monitor the reaction by TLC or GC to avoid decomposition of the desired 1,4-dione product.

G Ketal Ketal (Protected) ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H⁺ - H⁺ Oxonium Oxonium Ion Intermediate ProtonatedKetal->Oxonium - HOCH₂CH₂OH + HOCH₂CH₂OH Hemiketal Hemiketal Oxonium->Hemiketal + H₂O - H₂O Dione 1,4-Dione (Deprotected) Hemiketal->Dione - H⁺ + H⁺

Caption: Equilibrium pathway for the acid-catalyzed deprotection of the ketal.

Experimental Protocols

Protocol 1: Van Leusen Reaction / Nitrile Formation

This protocol describes the conversion of the ketone to the corresponding nitrile, a useful intermediate for creating amines.[12]

  • Preparation: Suspend sodium hydride (1.2 equiv) in anhydrous THF under an argon atmosphere in a flame-dried flask and cool to 0 °C.

  • TosMIC Addition: In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equiv) in anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C over 15 minutes. Stir for an additional 30 minutes at 0 °C.

  • Ketone Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.[12]

Protocol 2: Ketal Deprotection
  • Setup: Dissolve this compound (1.0 equiv) in a 10:1 mixture of acetone and water.

  • Acidification: Add a catalytic amount of p-toluenesulfonic acid (PPTS or TsOH, ~0.1 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC analysis, watching for the disappearance of the starting material.

  • Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the 1,4-cyclohexanedione product.[5]

References

Technical Support Center: Optimization of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions, improve yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common synthetic route is the acid-catalyzed monoketalization of 1,4-cyclohexanedione with ethylene glycol.[1][2] This reaction selectively protects one of the two ketone groups. An alternative, less common approach is the selective deketalization (hydrolysis) of the corresponding bisketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, using an acidic solution or catalyst.[3][4]

Q2: What are the major challenges encountered during this synthesis?

The primary challenges are controlling the selectivity of the reaction to prevent the formation of by-products and the subsequent purification of the desired monoketal.[1] The main by-product is the bisketal, which forms when both ketone groups of 1,4-cyclohexanedione react with ethylene glycol. Separating the monoketal from the bisketal and unreacted starting material can be difficult due to their similar polarities.[1]

Q3: Which catalysts are typically used, and what are their advantages and disadvantages?

A variety of acid catalysts can be employed:

  • Strong Protic Acids: Catalysts like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are commonly used.[1][5] However, they can be aggressive and lead to the formation of more bisketal by-products.[1]

  • Milder Acids: Acetic acid has been used as a catalyst to achieve a milder reaction process.[1][3]

  • Ionic Liquids: Systems involving components like methyl triethyl ammonium chloride or 1-butyl-3-methylimidazolium hydrogen sulfate can serve as both catalyst and solvent, allowing for milder conditions, shorter reaction times, and high yields.[6][7]

  • Solid Acid Catalysts: Weakly acidic acrylic cation exchange resins offer an environmentally friendly option, as they can be easily filtered out and potentially reused. This method avoids the use of organic solvents and complex neutralization steps.[4]

Q4: How can the formation of the bisketal by-product be minimized?

Minimizing the bisketal is crucial for improving the yield and simplifying purification. Key strategies include:

  • Controlling Stoichiometry: Using a precise molar ratio of 1,4-cyclohexanedione to ethylene glycol (approximately 1:1) is critical.[5]

  • Reaction Time and Temperature: Over-extending the reaction time or using excessively high temperatures can promote the formation of the bisketal. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

  • Catalyst Choice: Employing milder or more selective catalysts, such as certain ionic liquids or solid acid resins, can favor the formation of the monoketal.[4][6]

Q5: What are the most effective methods for purifying the final product?

Purification is essential to obtain high-purity this compound. Common techniques include:

  • Recrystallization: This is a common method, but repeated recrystallizations may be necessary to achieve high purity, which can lead to significant product loss.[1]

  • Column Chromatography: Using silica gel is an effective way to separate the monoketal from impurities.[7]

  • Distillation: Under reduced pressure, distillation can be used for purification.[2]

  • Chemical Separation: One method involves using sodium sulfite, which reacts with the unreacted 1,4-cyclohexanedione to form a water-soluble adduct, facilitating its removal during aqueous workup.[2]

Troubleshooting Guide

Problem: Low yield of the desired monoketal product.

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction using TLC or GC to confirm the consumption of the starting material. If the reaction has stalled, consider increasing the reaction time, temperature, or the amount of catalyst.
Excessive Bisketal Formation Analyze the crude product to quantify the bisketal impurity. To reduce its formation, use a molar ratio of 1,4-cyclohexanedione to ethylene glycol of 1:1 or slightly higher.[5] Consider switching to a milder catalyst system (e.g., acetic acid, ionic liquid) and optimizing the reaction time and temperature.[1][6]
Product Loss During Workup Ensure the extraction solvent is appropriate and perform multiple extractions to maximize recovery. During recrystallization, avoid using an excessive amount of solvent and cool the solution slowly to maximize crystal formation.
Selective Deketalization Issues If synthesizing from the bisketal, incomplete hydrolysis may occur. Optimize conditions such as reaction time, temperature, and the acid/water ratio. One study found optimal conditions at 65°C with a 5:1 volume ratio of acetic acid to water, which reduced reaction time from 15 hours to 11 minutes.[3]

Problem: The purified product is contaminated with the bisketal.

Possible CauseRecommended Solution
Suboptimal Reaction Conditions The molar ratio of ethylene glycol may be too high, or the reaction time may be too long. Reduce the equivalents of ethylene glycol and monitor the reaction closely to stop it once the monoketal is maximized.
Inefficient Purification Optimize the purification method. For recrystallization, test different solvent systems. For column chromatography, adjust the eluent polarity to achieve better separation between the monoketal and the less polar bisketal.

Problem: The purified product contains unreacted 1,4-cyclohexanedione.

Possible CauseRecommended Solution
Incomplete Reaction Drive the reaction to completion by extending the reaction time or adjusting the temperature.
Difficulty in Separation Due to similar polarities, separation can be challenging. Consider a chemical workup where the crude mixture is treated with sodium sulfite to convert the unreacted dione into a water-soluble salt, which can then be washed away.[2]

Data Presentation: Comparison of Reaction Conditions

Table 1: Overview of Various Catalytic Systems

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Key Features & Reference
Acetic AcidTetrahydrofuran80 - 856Not specifiedMilder reaction process compared to strong acids.[1]
Methyl triethyl ammonium chlorideEthylene Glycol60192.5Mild conditions, short reaction time, ethylene glycol acts as solvent.[6]
Sulfuric AcidDichloromethane25 - 30Not specifiedNot specifiedCommon strong acid catalyst used in halogenated solvents.[5]
p-Toluenesulfonic acidTolueneReflux4Not specifiedUsed for azeotropic removal of water.[2][4]
Weak Acid Cationic ResinWater701.665Environmentally friendly process with easy catalyst separation.[4]
Acetic Acid (Deketalization)Water65~0.280Selective hydrolysis of the bisketal.[3]

Experimental Protocols

Protocol 1: Monoketalization using Methyl triethyl ammonium chloride

This protocol is adapted from a method utilizing a eutectic system that acts like an ionic liquid.[6]

  • Catalyst Preparation: In a reaction vessel, add methyl triethyl ammonium chloride and ethylene glycol (e.g., in a 1:5 to 1:8 molar ratio). Heat the mixture to 50-65°C until a colorless, transparent liquid is formed.

  • Reaction: To the heated liquid, add 1,4-cyclohexanedione (e.g., in a 1:1 to 1:1.5 molar ratio relative to the ammonium salt). Maintain the reaction temperature at 40-60°C for 1 to 1.5 hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add diethyl ether to extract the product. Separate the layers (the product may be in the lower layer depending on the system).

  • Purification: Evaporate the solvent from the product-containing layer under reduced pressure to obtain the solid product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Selective Deketalization using Acetic Acid

This protocol is based on the selective hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[3]

  • Reaction Setup: In a reaction flask, dissolve the bisketal starting material in a mixture of acetic acid and water. An optimized volume ratio is 5:1 (acetic acid:water).

  • Reaction: Heat the solution to 65°C and maintain for approximately 11-15 minutes. Monitor the reaction progress by GC or TLC.

  • Workup: Once the reaction is complete, cool the mixture. Neutralize the acetic acid carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or toluene.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Purify further as needed.

Visualizations

G start_end start_end process process product product Reactants 1,4-Cyclohexanedione + Ethylene Glycol Reaction Acid-Catalyzed Ketalization Reactants->Reaction Workup Quench Reaction & Neutralize Catalyst Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Recrystallization, Chromatography, or Distillation) Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis of the target monoketal.

G problem problem decision decision cause cause solution solution start Low or No Product Yield q1 Is starting material consumed? (Check TLC/GC) start->q1 c1 Incomplete Reaction q1->c1 No q2 Is bisketal the major product? q1->q2 Yes s1 Increase reaction time, temperature, or catalyst loading. c1->s1 c2 Reaction conditions favor over-reaction q2->c2 Yes c3 Product lost during workup or purification q2->c3 No s2 Reduce ethylene glycol ratio. Use milder catalyst. Reduce time/temperature. c2->s2 s3 Optimize extraction and recrystallization solvents. c3->s3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone.

Understanding Potential Impurities

The purification strategy for this compound is largely dictated by the impurities generated during its synthesis. A common synthetic route is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.

Diagram of a Potential Synthetic Pathway and Key Stages for Impurity Formation

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting Material 1 1,4-Dioxaspiro[4.5]decan-8-one Michael Addition Michael Addition Starting Material 1->Michael Addition Starting Material 2 α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) Starting Material 2->Michael Addition Intermediate 1,5-Diketone Intermediate Michael Addition->Intermediate Aldol Condensation Intramolecular Aldol Condensation Intermediate->Aldol Condensation Product This compound Aldol Condensation->Product Impurity 1 Unreacted Starting Materials Impurity 2 Michael Adduct (Incomplete Reaction) Impurity 3 Polymerized α,β-Unsaturated Ketone Impurity 4 Double Michael Addition Product Crude Product Crude Product Purity Check Purity Check (TLC, NMR) Crude Product->Purity Check Decision Is it pure? Purity Check->Decision Recrystallization Recrystallization Recrystallization->Purity Check Column Chromatography Column Chromatography Column Chromatography->Purity Check Pure Product Pure Product Decision->Recrystallization No (Solid) Decision->Column Chromatography No (Oil or complex mixture) Decision->Pure Product Yes Start Impure Fractions from Column Check TLC Analyze fractions by TLC Start->Check TLC Overlapping Spots Are spots overlapping? Check TLC->Overlapping Spots Streaking Is there streaking on TLC? Check TLC->Streaking Re-column Re-run column with shallower gradient Overlapping Spots->Re-column Yes Pure Fractions Combine pure fractions Overlapping Spots->Pure Fractions No Re-column->Check TLC Combine and Recrystallize Combine slightly impure fractions and attempt recrystallization Streaking->Combine and Recrystallize No Overloaded Column may be overloaded. Use more silica gel. Streaking->Overloaded Yes Overloaded->Re-column

Technical Support Center: Recrystallization of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the recrystallization of this compound?

A1: For initial purification attempts, recrystallization from a nonpolar solvent such as heptane or petroleum ether is highly recommended.[1][2] These solvents have demonstrated efficacy in producing high-purity crystalline product. A detailed protocol using heptane has yielded purities of up to 99.72%.[1]

Q2: What are suitable solvents for the recrystallization of this compound?

A2: Based on documented procedures and the compound's solubility profile, the following solvents are suitable:

  • Single Solvents: Heptane, petroleum ether.[1][2]

  • Mixed Solvent System: A mixture of diethyl ether and petroleum ether can also be employed.[3] The compound is generally soluble in polar organic solvents like methanol, ethanol, acetone, and chloroform, and less soluble in water.[4][5]

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To address this:

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Ensure a slow cooling rate. Rapid cooling can promote oiling.

  • Use a seed crystal to encourage crystallization.

  • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize your crystal yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.

  • Minimize the amount of cold solvent used for washing the collected crystals.

  • Ensure the wash solvent is thoroughly chilled.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The compound "oils out" (forms a liquid layer instead of crystals). 1. The solution is too concentrated or cooled too quickly. 2. The melting point of the impure compound is below the temperature of the solution.1. Reheat the solution and add a small amount of additional solvent. Allow for slower cooling. 2. Consider using a solvent with a lower boiling point.
The resulting crystals are discolored. The crude material contains colored impurities that are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Low recovery of the purified product. 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. 3. Use a minimal amount of ice-cold solvent to wash the crystals.

Quantitative Data Summary

Recrystallization Method Solvent System Starting Material Purity (GC) Final Product Purity (GC) Mass Yield Reference
Freeze CrystallizationHeptane99.28%99.72%97.80%[1]
Cooling CrystallizationPetroleum Ether (60-90°C)Not Specified99.5%64%[2]

Experimental Protocols

Method 1: Recrystallization from Heptane

This protocol is adapted from a documented synthesis and purification procedure.[1]

  • Dissolution: In a suitable flask, dissolve the crude this compound in hot heptane. For approximately 62.8g of crude product, use around 180mL of heptane. Heat the mixture to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To minimize premature crystallization, it is beneficial to pass the hot solution through a preheated chromatography column containing a small amount of silica gel (e.g., 30g for the specified scale).

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath or freezer to induce further crystallization ("freeze crystallization").

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Method 2: Recrystallization from Petroleum Ether

This protocol is based on general recrystallization principles and a reported solvent.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether (boiling range 60-90°C). Heat the mixture gently on a hot plate or in a water bath until the solid dissolves completely.

  • Hot Filtration (Optional): If any solid impurities remain, filter the hot solution by gravity through a preheated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of ice-cold petroleum ether.

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a vacuum desiccator.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Purified Crystals F->G

Caption: General workflow for the recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues Start Cooling the Solution NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut CrystalsForm Crystals Form Start->CrystalsForm TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent CoolingRate Cooled Too Fast? OilingOut->CoolingRate Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No BoilSolvent Boil Off Excess Solvent TooMuchSolvent->BoilSolvent Yes InduceCrystallization Scratch Flask or Add Seed Crystal Supersaturated->InduceCrystallization Yes BoilSolvent->Start InduceCrystallization->CrystalsForm ReheatAddSolvent Reheat and Add More Solvent CoolingRate->ReheatAddSolvent Yes SlowCooling Allow to Cool Slowly CoolingRate->SlowCooling No, but try slower cooling ReheatAddSolvent->SlowCooling SlowCooling->CrystalsForm

Caption: Decision-making diagram for troubleshooting recrystallization.

References

Technical Support Center: Deprotection of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of the spiroketal protecting group in this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting the ethylene ketal in this compound derivatives?

A1: The most common method for deprotecting the 1,4-dioxaspiro[4.5]decane moiety is through acid-catalyzed hydrolysis.[1][2] This involves treating the protected compound with an acid in the presence of water. Typical conditions include the use of mineral acids like HCl or H₂SO₄, or organic acids such as acetic acid or p-toluenesulfonic acid (p-TsOH) in a solvent mixture containing water (e.g., acetone/water, THF/water).[1]

Q2: My deprotection reaction is very slow or incomplete. What could be the reasons?

A2: Several factors can lead to a sluggish or incomplete deprotection:

  • Insufficient Acid Catalyst: The concentration of the acid might be too low to effectively catalyze the hydrolysis.

  • Steric Hindrance: The substitution pattern on the cyclohexanone ring or adjacent functional groups can sterically hinder the approach of the acid and water to the ketal.[3]

  • Low Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

  • Inadequate Water Content: The hydrolysis reaction requires water as a reagent. An insufficient amount of water in the reaction mixture can stall the deprotection.

Q3: I am observing the formation of side products during the deprotection. What are the likely side reactions?

A3: Side reactions can occur, especially under harsh acidic conditions or with prolonged reaction times. Potential side products can arise from:

  • Acid-catalyzed rearrangements: If your derivative contains other acid-sensitive functional groups, they may undergo rearrangement or elimination.

  • Enol ether formation: Incomplete hydrolysis can sometimes lead to the formation of stable enol ethers.

  • Decomposition: Highly sensitive molecules may degrade under strongly acidic conditions.

  • Intermolecular reactions: If the deprotected ketone is reactive, it might undergo self-condensation or other intermolecular reactions.

Q4: Can I selectively deprotect the this compound ketal in the presence of other protecting groups?

A4: Yes, selective deprotection is often possible. The ethylene ketal of a cyclohexanone is generally more stable to acidic hydrolysis than acyclic ketals or acetals. Its reactivity is also influenced by the electronic and steric environment. By carefully choosing the acid catalyst, temperature, and reaction time, it is often possible to achieve selective deprotection. For instance, milder acidic conditions might cleave a more labile protecting group while leaving the spiroketal intact.

Troubleshooting Guides

Issue 1: Incomplete Deprotection or Low Yield

If you are experiencing a low yield of the deprotected ketone or a significant amount of starting material remains, consider the following troubleshooting steps.

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection check_acid 1. Verify Acid Catalyst - Concentration - Strength start->check_acid check_temp 2. Increase Reaction Temperature check_acid->check_temp If catalyst is adequate check_water 3. Ensure Sufficient Water check_temp->check_water If still incomplete stronger_acid 4. Use a Stronger Acid (e.g., p-TsOH, TFA) check_water->stronger_acid If water is sufficient lewis_acid 5. Switch to a Lewis Acid Catalyst (e.g., FeCl₃, Sc(OTf)₃) stronger_acid->lewis_acid If Brønsted acids fail prolong_time 6. Extend Reaction Time lewis_acid->prolong_time If still slow result Successful Deprotection prolong_time->result

Caption: A stepwise approach to troubleshooting incomplete ketal deprotection.

Recommended Actions:

  • Increase Acid Concentration: Incrementally increase the molar ratio of the acid catalyst.

  • Elevate Temperature: Gently heat the reaction mixture. Refluxing is often effective but monitor for decomposition of sensitive substrates.[3]

  • Use a Stronger Acid: Switch from a weaker acid (e.g., acetic acid) to a stronger one like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).[3]

  • Employ a Lewis Acid: Lewis acids such as iron(III) chloride (FeCl₃), bismuth(III) nitrate (Bi(NO₃)₃·5H₂O), or scandium(III) triflate (Sc(OTf)₃) can be effective alternatives, sometimes under milder conditions.[3]

  • Modify the Solvent System: Ensure your solvent system can both dissolve your substrate and accommodate a sufficient concentration of water.

Issue 2: Formation of Byproducts

If you are observing significant byproduct formation, the following steps can help to minimize them.

Troubleshooting Workflow for Byproduct Formation

G start Byproduct Formation milder_acid 1. Use a Milder Acid (e.g., Acetic Acid, PPTS) start->milder_acid lower_temp 2. Decrease Reaction Temperature milder_acid->lower_temp If byproducts persist shorter_time 3. Reduce Reaction Time (Monitor closely by TLC/LC-MS) lower_temp->shorter_time If reaction is clean but slow neutral_deprotection 4. Consider Neutral Deprotection Methods (e.g., I₂ in acetone) shorter_time->neutral_deprotection For highly sensitive substrates result Clean Deprotection neutral_deprotection->result

Caption: A guide to minimizing side reactions during ketal deprotection.

Recommended Actions:

  • Use Milder Acids: Employ weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS).

  • Lower the Reaction Temperature: Perform the reaction at room temperature or even 0 °C, if feasible, to reduce the rate of side reactions.

  • Reduce Reaction Time: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Consider Neutral Conditions: For highly acid-sensitive substrates, neutral deprotection methods, such as using a catalytic amount of iodine in acetone, can be a good alternative.[4]

Quantitative Data on Deprotection Conditions

The following table summarizes various conditions reported for the deprotection of ketals, which can be adapted for this compound derivatives.

CatalystSubstrateSolventTemperature (°C)TimeYield (%)Reference
Acetic Acid1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneH₂O6511 min80[5]
p-TsOHEthyl acetoacetate ethylene ketalTolueneReflux--
HClCyclic acetalAcetone/H₂O---
Bi(NO₃)₃·5H₂OAcyclic ketalsDichloromethaneRoom Temp5-30 min85-95[3]
IodineCyclic ketalsAcetoneRoom Temp45 min~95[4]
Sc(OTf)₃Sterically hindered ketals----[3]

Experimental Protocols

Protocol 1: Acetic Acid-Mediated Deprotection

This protocol is adapted from the selective deketalization to form 1,4-dioxaspiro[4.5]decan-8-one and is suitable for derivatives that are stable to moderately acidic conditions.[5]

Materials:

  • This compound derivative

  • Glacial Acetic Acid

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative in a mixture of acetic acid and water (a 5:1 volume ratio is a good starting point).[5]

  • Heat the reaction mixture to 65 °C.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow for Acetic Acid-Mediated Deprotection

G start Dissolve Substrate in AcOH/H₂O heat Heat to 65°C start->heat monitor Monitor by TLC/LC-MS heat->monitor neutralize Neutralize with NaHCO₃ monitor->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify concentrate->purify

Caption: A step-by-step workflow for the deprotection of the spiroketal using acetic acid.

Protocol 2: Iodine-Catalyzed Deprotection under Neutral Conditions

This protocol is suitable for acid-sensitive substrates.[4]

Materials:

  • This compound derivative

  • Iodine (I₂)

  • Acetone

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative in acetone.

  • Add a catalytic amount of iodine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within an hour.[4]

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of iodine disappears.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purify the crude product by column chromatography on silica gel if necessary.

This technical support center provides a starting point for troubleshooting deprotection issues with this compound derivatives. The optimal conditions will always be substrate-dependent, and some empirical optimization is to be expected.

References

Technical Support Center: Scale-Up of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone production. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate a smooth transition from laboratory to larger-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary synthesis route involves the ketalization of 1,4-cyclohexanedione with ethylene glycol.[1][2] Variations of this reaction utilize different catalysts and reaction conditions to optimize yield and purity. Another approach involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[3]

Q2: What are the key challenges when scaling up the production of this compound?

A2: Key challenges in scaling up the production of this compound include:

  • Heat Transfer: Managing the reaction temperature becomes critical in larger reactors to ensure uniform heat distribution and prevent localized overheating or under-heating, which can lead to side reactions.[4][5]

  • Mass Transfer: Achieving efficient mixing in large vessels is more challenging and can lead to incomplete reactions and the formation of byproducts.[4][6]

  • Water Removal: The ketalization reaction produces water as a byproduct, which can inhibit the reaction rate. Efficient removal of water is crucial for driving the reaction to completion, and this can be more complex at a larger scale.[4]

  • Product Isolation and Purification: Crystallization and filtration processes can be more difficult to control at scale, potentially leading to impurities being trapped in the final product.[3][4]

  • Solvent and Reagent Availability: Sourcing large quantities of high-purity, green solvents and reagents required for industrial-scale production can be a challenge.[7]

Q3: Which catalysts are most effective for the ketalization reaction in the synthesis of this compound?

A3: A variety of acid catalysts can be used for this ketalization. While traditional protic acids are effective, solid acid catalysts and Lewis acids are often preferred for easier removal and reduced corrosion in large-scale production.[8] For instance, cobaloxime has been shown to be a highly efficient catalyst for ketalization under solvent-free conditions.[8] In some cases, acidic resins like NKC-9 macroporous resin have also been successfully employed.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up of this compound production.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Increase reaction time or temperature and monitor progress using in-process controls like GC or HPLC.[4]
Poor mixing in the reactor leading to localized areas of low reactant concentration.Optimize agitator speed and design. Consider using baffles to improve mixing.[4]
Water produced during the reaction is inhibiting the forward reaction.Use a Dean-Stark trap or other methods to efficiently remove water as it is formed.[8]
Catalyst deactivation.Implement a catalyst regeneration cycle or a regular replacement schedule. Analyze the spent catalyst to identify the cause of deactivation.[4]
High Impurity Levels Side reactions occurring due to non-optimal reaction conditions.Analyze the byproduct profile to understand competing reaction pathways and adjust parameters like temperature and catalyst loading accordingly.
Inefficient crystallization trapping impurities.Optimize the cooling profile during crystallization to promote the formation of larger, purer crystals. Rapid cooling should be avoided.[3][4]
Inadequate washing of the product after filtration.Ensure the filter cake is washed with a sufficient volume of an appropriate solvent to remove residual impurities.[4]
Cross-contamination from equipment.Thoroughly clean all reactors, filters, and drying equipment between batches.[4]
Reaction Runaway Poor heat removal from an exothermic reaction.Ensure the reactor's cooling system is adequate for the scale of the reaction. Conduct reaction calorimetry to understand the heat flow and ensure process safety.[5]

Experimental Protocols

Lab-Scale Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is based on the catalytic ketalization of 1,4-cyclohexanedione.

Materials:

  • Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol)

  • Ethylene glycol (0.44 mol)

  • Water (0.8 mol)

  • 1-butyl-3-methylimidazolium hydrogen sulfate (0.8 mol)

  • 1-ethylimidazole tetrafluoroborate (0.2 mol)

  • Toluene

  • Heptane

  • Silica gel (80-120 mesh)

Procedure:

  • Charge a 500 mL three-necked flask with dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, ethylene glycol, water, 1-butyl-3-methylimidazolium hydrogen sulfate, and 1-ethylimidazole tetrafluoroborate.

  • Stir and heat the mixture. Low-boiling substances will be produced and should be distilled off.

  • After the temperature reaches 110°C, maintain the reaction for 1.5 hours.

  • Continue to heat the system, allowing for the removal of low-boiling substances, until the temperature reaches 132°C. Maintain this temperature for 4 hours.

  • Cool the reaction mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes.

  • Cool to 25°C and allow the layers to separate. Collect the toluene layer.

  • Extract the ionic liquid layer with 100 mL of toluene.

  • Combine the toluene layers and concentrate by rotary evaporation to obtain the crude product.

  • Dissolve the crude product in 180 mL of hot heptane and pass it through a preheated chromatography column containing 30g of silica gel.

  • Wash the column with 60 mL of hot heptane twice.

  • Combine the column liquids, cool, and induce crystallization by freezing.

  • Filter to obtain white crystals of 1,4-cyclohexanedione monoethylene glycol ketal.[1]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Ketalization Reactions

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)Reference
Reaction Volume 50 mL - 1 L100 L - 10,000 L[5]
Heat Transfer High surface area to volume ratio, efficient heating/cooling.Low surface area to volume ratio, potential for hot/cold spots. Requires robust temperature control systems.[5][6]
Mixing Magnetic or overhead stirring, generally efficient.Mechanical agitation, potential for inefficient mixing, requiring optimized impeller design and agitation speed.[4][5]
Water Removal Dean-Stark trap, simple distillation.May require more advanced systems like pervaporation or azeotropic distillation with larger solvent volumes.[4][8]
Reagent Addition Manual addition via dropping funnel.Automated, controlled addition rates to manage exotherms.[9]
Isolation/Purification Filtration, rotary evaporation, column chromatography.Centrifugation, large-scale filtration, fractional distillation, recrystallization in large crystallizers.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Charge Reactants & Catalysts heat Heat to 110°C start->heat react1 Hold at 110°C for 1.5h (Distill low boilers) heat->react1 heat2 Heat to 132°C react1->heat2 react2 Hold at 132°C for 4h (Distill low boilers) heat2->react2 cool1 Cool to 55°C react2->cool1 add_toluene Add Toluene & Stir cool1->add_toluene cool2 Cool to 25°C add_toluene->cool2 separate Separate Layers cool2->separate extract Extract Aqueous Layer separate->extract concentrate Concentrate Toluene Layers extract->concentrate dissolve Dissolve in Hot Heptane concentrate->dissolve chromatography Column Chromatography dissolve->chromatography crystallize Crystallize from Heptane chromatography->crystallize end Final Product crystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reaction_params Reaction Parameters cluster_purification_steps Purification Steps start Low Yield or High Impurity? check_temp Check Temperature & Time start->check_temp Yes check_crystallization Optimize Crystallization start->check_crystallization Yes check_mixing Evaluate Mixing Efficiency check_temp->check_mixing check_water Assess Water Removal check_mixing->check_water check_catalyst Inspect Catalyst Activity check_water->check_catalyst end_node Problem Resolved check_catalyst->end_node check_washing Verify Washing Protocol check_crystallization->check_washing check_equipment Ensure Equipment is Clean check_washing->check_equipment check_equipment->end_node

Caption: A logical troubleshooting guide for addressing common scale-up issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthesis routes for 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, a key intermediate in the pharmaceutical and liquid crystal industries. The following sections detail various synthetic strategies, presenting experimental data, protocols, and a logical workflow for route selection.

Comparison of Synthetic Routes

The synthesis of this compound, also known as 1,4-cyclohexanedione monoethylene ketal, can be achieved through several distinct pathways. This comparison focuses on the most prominent methods, evaluating them based on yield, purity, reaction time, and environmental considerations.

Synthesis RouteStarting MaterialCatalyst/ReagentYield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1: Selective Deketalization 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneAcetic Acid[1] / Weakly acidic cation exchange resin[2]65-80[1][2]>99.5[2]11 min - 1.6 h[1][2]High yield, short reaction time, catalyst can be reusable.[2]Requires synthesis of the starting dispiro compound.
Route 2: Ionic Liquid Catalysis Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate1-butyl-3-methylimidazolium hydrogen sulfate & 1-ethylimidazolium tetrafluoroborate[3]97.8[3]99.72[3]5.5 h[3]Excellent yield and purity, ionic liquid can be recycled.[3]Use of specialized and potentially costly ionic liquids.
Route 3: Ketalization of 1,4-Cyclohexanedione 1,4-Cyclohexanedione & Ethylene GlycolMethyl triethyl ammonium chloride[4]92.5[4]95.7[4]1 h[4]Simple, one-step reaction with good yield.Purity may be lower than other methods, requiring further purification.
Route 4: Birch Reduction p-MethoxyphenolNot specified60[2]Not specifiedNot specifiedUtilizes a readily available starting material.Harsh reaction conditions (-78°C), use of hazardous reagents.[2]
Route 5: Selective Oxidation 1,4-CyclohexanediolJones reagent (Chromium-based)[1]24[2]Not specifiedNot specifiedDirect conversion from a simple diol.Very low yield, use of toxic chromium reagents, significant environmental pollution.[2]
Route 6: Multi-step from Furfural FurfuralNot specified17 (overall)[2]Not specifiedNot specifiedStarts from an inexpensive bio-based feedstock.Low overall yield due to the multi-step nature of the synthesis.[2]

Experimental Protocols

Route 1: Selective Deketalization of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

Method A: Acetic Acid Catalysis [1]

  • A solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (0.5 g) in a 5:1 volume ratio of acetic acid to water is prepared.

  • The reaction mixture is heated to 65°C and maintained for 11 minutes.

  • The product, 1,4-dioxaspiro[4.5]decan-8-one, is isolated after workup.

Method B: Cation Exchange Resin Catalysis [2]

  • To a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 60 mL of water, 6.0 g of 110 resin (a weakly acidic acrylic cation exchange resin), and 3.0 g of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.

  • Stir the reaction mixture at 70°C for 1.6 hours.

  • Filter the resin and cool the reaction solution to room temperature.

  • Extract the aqueous solution with toluene.

  • Evaporate the solvent from the combined organic layers.

  • Crystallize the residue from petroleum ether (boiling range 60-90°C) to obtain the final product.

Route 2: Synthesis using Ionic Liquids[3]
  • In a 500 mL three-necked bottle, combine 0.4 mol of Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, 0.44 mol of ethylene glycol, 0.8 mol of water, 0.8 mol of 1-butyl-3-methylimidazolium hydrogen sulfate, and 0.2 mol of 1-ethylimidazolium tetrafluoroborate.

  • Stir and heat the mixture. Low-boiling substances will be produced and should be distilled off.

  • After reaching 110°C, maintain the reaction for 1.5 hours.

  • Continue to heat the system, allowing for the removal of more low-boiling substances, until the temperature reaches 132°C.

  • Incubate the reaction at this temperature for 4 hours.

  • Cool the mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes.

  • Cool to 25°C and allow the layers to separate.

  • Collect the toluene layer and extract the ionic liquid layer once more with 100 mL of toluene.

  • Combine the toluene layers and concentrate by rotary evaporation to yield the crude product.

  • Dissolve the crude product in 180 mL of hot heptane and pass it through a preheated (50°C) chromatography column packed with 30 g of silica gel (80-120 mesh).

  • Wash the column twice with 60 mL of hot heptane.

  • Combine the eluates, cool, and induce crystallization by freezing to obtain the pure product. The ionic liquid layer can be recycled for subsequent batches.

Route 3: Ketalization of 1,4-Cyclohexanedione[4]
  • Add 15.2 g of methyl triethyl ammonium chloride to 40.3 g of ethylene glycol and heat to 60°C to obtain a colorless, transparent liquid.

  • Add 11.2 g of 1,4-cyclohexanedione to the solution and react at 60°C for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 35 g of ether for extraction.

  • Separate the lower layer and evaporate the solvent to obtain the product as a white solid.

Synthesis Route Comparison Workflow

The following diagram illustrates a logical workflow for selecting the optimal synthesis route based on key performance indicators.

SynthesisRouteComparison cluster_routes Alternative Synthesis Routes cluster_criteria Evaluation Criteria start Define Synthesis Requirements route1 Route 1: Selective Deketalization start->route1 route2 Route 2: Ionic Liquid Catalysis start->route2 route3 Route 3: Direct Ketalization start->route3 route4 Other Routes (e.g., Birch, Oxidation) start->route4 yield Yield route1->yield purity Purity route1->purity time Reaction Time route1->time cost Cost & Scalability route1->cost safety Safety & Environmental Impact route1->safety route2->yield route2->purity route2->time route2->cost route2->safety route3->yield route3->purity route3->time route3->cost route3->safety route4->yield route4->purity route4->time route4->cost route4->safety decision Select Optimal Route yield->decision purity->decision time->decision cost->decision safety->decision

Caption: A workflow for selecting the optimal synthesis route.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical prerequisite for reliable experimental results and regulatory compliance. The compound 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, a molecule featuring both a cyclohexanone ring and a spiroketal functional group, requires a robust analytical strategy to comprehensively assess its purity. Potential impurities may include starting materials, synthetic by-products, diastereomers, or degradation products.

This guide provides an objective comparison of the primary analytical methods used to identify and quantify impurities in organic molecules like this compound. We will delve into the principles, strengths, and limitations of each technique and provide representative experimental protocols.

Comparison of Key Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, including the nature of expected impurities, the need for quantification, and available resources. The four most common and powerful methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Fourier-Transform Infrared Spectroscopy (FT-IR)
Principle Differential partitioning of analytes between a stationary and a liquid mobile phase.Separation of volatile compounds based on partitioning between a stationary phase and a gas mobile phase, followed by mass-based detection.Intrinsic proportionality between NMR signal area and the number of atomic nuclei.[1][2]Absorption of infrared radiation at specific frequencies corresponding to molecular bond vibrations.[3]
Primary Use Quantification of non-volatile and thermally sensitive impurities; Purity assessment (% area).Separation and identification of volatile and semi-volatile impurities.[4]Absolute purity determination without a specific reference standard; Structural confirmation.[5][6]Functional group identification and confirmation of molecular structure.[7]
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)Low (mg range)
Quantification Excellent (Relative quantification via area percent; absolute with certified standards).Excellent (Requires certified standards for absolute quantification).Excellent (Primary method for absolute quantification using an internal standard).[8]Semi-quantitative at best; primarily qualitative.
Sample Req. Small (µg), sample is dissolved.Small (µg), sample must be volatile or derivatized.Larger (mg), sample is dissolved.Small (mg), solid or liquid.
Destructive? Yes (Sample cannot be recovered).Yes (Sample is consumed).No (Sample can be fully recovered).[5]No (Sample can be recovered).
Key Strengths Versatile for a wide range of compounds; robust and reproducible.High resolution for complex mixtures; definitive identification with MS.[9]Provides structural information and purity in a single experiment; non-destructive.[2]Fast, simple, and provides a unique molecular fingerprint.[3]
Key Limitations Requires a chromophore for UV detection; thermally sensitive compounds may degrade.Limited to thermally stable and volatile compounds; derivatization may be required.[8]Lower sensitivity than chromatographic methods; peak overlap can be an issue.[5]Not suitable for distinguishing between isomers with similar functional groups; poor sensitivity for trace impurities.

Experimental Protocols

The following sections provide detailed, representative methodologies that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main compound from non-volatile impurities.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase : A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program :

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.[10][11]

  • Detection : UV at 210 nm (ketone n-π* transition) and 280 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Data Analysis : Purity is typically reported as area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is ideal for identifying volatile starting materials or low molecular weight by-products.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A mid-polarity column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[12]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[4]

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Detector : Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.

  • Data Analysis : Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).[9][13] Quantification can be performed using an internal standard.

Quantitative ¹H NMR (qNMR) for Absolute Purity Assay

qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard.

  • Instrumentation : NMR spectrometer (400 MHz or higher).

  • Internal Standard : A certified reference standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation :

    • Accurately weigh ~10 mg of the compound and ~5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

  • Acquisition Parameters :

    • Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery.

    • Use a calibrated 90° pulse.

    • Acquire at least 16 scans for good signal-to-noise.

  • Data Analysis : Purity is calculated by comparing the integral of a unique, well-resolved analyte signal to the integral of a known signal from the internal standard. The ratio of these integrals, corrected for the number of protons and molecular weights, yields the absolute purity.[1]

Fourier-Transform Infrared Spectroscopy (FT-IR) for Structural Confirmation

FT-IR provides rapid confirmation of the compound's identity by verifying its key functional groups.

  • Instrumentation : FT-IR spectrometer.

  • Sample Preparation : A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition : Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected Absorptions :

    • ~1715 cm⁻¹ : Strong C=O stretch, characteristic of a cyclohexanone.[14]

    • ~1200-1020 cm⁻¹ : Strong C-O stretching bands, characteristic of the spiroketal group.[15][16]

    • ~2950-2850 cm⁻¹ : C-H stretching from the aliphatic rings.

  • Data Analysis : The presence of these characteristic peaks confirms the identity of the functional groups in the molecule. The absence of peaks from expected impurities (e.g., -OH from starting materials) provides qualitative evidence of purity.

Visualization of Analytical Workflows

Diagrams created with Graphviz help visualize the decision-making process and the complementary nature of these analytical techniques.

Caption: General workflow for purity analysis of an organic compound.

Caption: How different analytical methods provide complementary information.

References

A Comparative Guide to Catalysts for the Synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Catalytic Efficiency in the Synthesis of a Key Spiroketal Intermediate.

The selective synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, a crucial building block in the development of various pharmaceuticals and functional materials, hinges on the crucial step of monoketalization of 1,4-cyclohexanedione. The choice of catalyst for this transformation is paramount, directly influencing yield, selectivity, reaction conditions, and overall process efficiency. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to inform catalyst selection for this important synthesis.

The Synthetic Pathway: Monoketalization of 1,4-Cyclohexanedione

The synthesis of this compound is achieved through the acid-catalyzed reaction of 1,4-cyclohexanedione with one equivalent of ethylene glycol. The primary challenge lies in achieving selective monoketalization, as the formation of the diketal byproduct is a competing reaction. The general reaction is depicted below:

Synthesis_Pathway 1,4-Cyclohexanedione 1,4-Cyclohexanedione Product This compound 1,4-Cyclohexanedione->Product + Ethylene Glycol Ethylene Glycol Ethylene Glycol->Product + Catalyst Catalyst Catalyst->Product

Caption: General synthesis of this compound.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound. This section compares the performance of three major classes of catalysts: homogeneous acids, heterogeneous solid acids, and ionic liquids.

Catalyst TypeSpecific CatalystYield (%)Reaction Time (h)Temperature (°C)SolventKey AdvantagesKey Disadvantages
Homogeneous Acid p-Toluenesulfonic Acid (p-TsOH)~65-854 - 1580 - 110Toluene, DichloromethaneHigh activity, readily available, low cost.Difficult to separate from the reaction mixture, corrosive, generates acidic waste.
Sulfuric Acid (H₂SO₄)~85Not specified25 - 50Halogenated solventsStrong acid, high activity.Highly corrosive, significant waste generation, difficult to handle.
Heterogeneous Solid Acid Amberlyst-15High (not specified)VariableRoom Temp. - 80DichloromethaneEasily separable and recyclable, non-corrosive, mild reaction conditions.[1]Potentially lower activity than homogeneous catalysts, mass transfer limitations.
Weakly Acidic Cation Exchange Resin651.670WaterEnvironmentally friendly (no organic solvent), easily recoverable.[2]Moderate yield, potential for slower reaction rates.
Ionic Liquid [BMIM][HSO₄] / [EIM][BF₄]97.85.5110 - 132None (neat)High yield and selectivity, reusable, acts as both solvent and catalyst.[3]High cost, potential viscosity issues, requires specific workup procedures.

Experimental Protocols

Detailed methodologies for the synthesis using representative catalysts from each class are provided below.

Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid

This protocol is a general procedure based on established methods for acid-catalyzed ketalization.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.05 eq)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This protocol outlines the use of a reusable solid acid catalyst.[1]

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • Amberlyst-15 resin

  • Dichloromethane

Procedure:

  • Activate the Amberlyst-15 resin by washing with an appropriate solvent and drying under vacuum.

  • In a round-bottom flask, suspend the activated Amberlyst-15 in dichloromethane.

  • Add 1,4-cyclohexanedione (1.0 eq) and ethylene glycol (1.1 eq) to the suspension.

  • Stir the mixture at room temperature or gentle reflux.

  • Monitor the reaction by TLC or GC.

  • Upon completion, filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product as described in Protocol 1.

Protocol 3: Ionic Liquid-Mediated Synthesis

This protocol utilizes an ionic liquid as both the catalyst and the reaction medium.[3]

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄])

  • 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EIM][BF₄])

  • Toluene for extraction

Procedure:

  • In a reaction vessel, combine 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), 1-butyl-3-methylimidazolium hydrogen sulfate, and 1-ethyl-3-methylimidazolium tetrafluoroborate.

  • Heat the mixture with stirring, typically to a temperature between 110-132°C.

  • Maintain the reaction at this temperature for the specified duration (e.g., 5.5 hours).

  • After the reaction is complete, cool the mixture.

  • Extract the product with an organic solvent such as toluene. The ionic liquid phase can be separated and potentially reused.

  • Wash the combined organic extracts with water.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting product.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Experimental_Workflow A Reaction Setup (Reactants + Catalyst + Solvent) B Reaction (Heating/Stirring) A->B C Workup (Quenching, Extraction, Washing) B->C D Purification (Chromatography/Recrystallization) C->D E Product Characterization (NMR, MS, etc.) D->E F Pure Product E->F

Caption: A typical experimental workflow for the synthesis.

Conclusion

The choice of catalyst for the synthesis of this compound significantly impacts the efficiency and environmental footprint of the process.

  • Homogeneous acid catalysts like p-toluenesulfonic acid offer high reactivity and are cost-effective but suffer from drawbacks related to separation and waste generation.

  • Heterogeneous solid acid catalysts , such as Amberlyst-15, provide a greener alternative with easy catalyst recovery and reusability, although they may exhibit slightly lower activity.[1]

  • Ionic liquids present a promising, albeit more expensive, option, demonstrating high yields and selectivity while acting as both catalyst and solvent.[3]

For industrial applications, the reusability and reduced environmental impact of heterogeneous catalysts make them highly attractive. For laboratory-scale synthesis where high yield and rapid reaction are prioritized, homogeneous catalysts may be preferred, provided that purification challenges are addressed. Ionic liquids represent a modern and highly efficient approach, with their adoption likely to increase as their cost decreases and recycling methods become more established. The optimal choice will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations.

References

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Structural Elucidation of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further discovery. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural characterization of the novel spiro compound 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone.

While a crystal structure for the specific title compound is not publicly available, this guide utilizes crystallographic data from the closely related (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid to illustrate the power of X-ray diffraction. This, juxtaposed with spectroscopic techniques, offers a comprehensive look at the available methodologies for elucidating the intricate architecture of such spirocyclic systems.

Method 1: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound, providing precise atomic coordinates and insights into intermolecular interactions.

Experimental Protocol: X-ray Crystallography

A suitable single crystal of the target compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector. The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to yield a final structural model.

Table 1: Crystallographic Data for a Representative 1,4-Dioxaspiro[4.5]decane Derivative

Parameter(2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid
Chemical FormulaC₁₀H₁₄O₆
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.987
b (Å)10.123
c (Å)12.345
α (°)90
β (°)109.87
γ (°)90
Volume (ų)934.5
Z2
Density (calculated) (Mg/m³)1.634
Absorption coefficient (mm⁻¹)0.137
F(000)488

Alternative Methods for Structural Elucidation

While X-ray crystallography provides unparalleled detail, obtaining suitable crystals can be a significant hurdle. In such cases, or for complementary analysis, spectroscopic methods are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. For a compound like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be essential.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

Table 2: Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Phase Crystalline SolidSolutionGas phase (after ionization)
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Strengths Unambiguous structure determinationProvides detailed information about structure and dynamics in solutionHigh sensitivity and accuracy in mass determination
Limitations Requires single crystals of sufficient quality and sizeCan be complex to interpret for large or conformationally flexible moleculesDoes not directly provide 3D structural information

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for X-ray crystallography and spectroscopic analysis.

cluster_0 X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution and Refinement C->D E Final Structural Model D->E

Caption: Workflow for structure determination by X-ray crystallography.

cluster_1 Spectroscopic Analysis Workflow F Sample Preparation (Dissolution) G NMR Data Acquisition (1D & 2D) F->G H Mass Spectrometry Analysis (e.g., HRMS) F->H I Spectral Interpretation G->I H->I J Proposed Structure I->J MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray Structure Confirmed Structure Xray->Structure

A Spectroscopic Comparison of Cis and Trans Isomers of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, albeit predictive, spectroscopic comparison of the cis and trans isomers of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone. Due to a lack of publicly available experimental data for these specific isomers, this document leverages established principles of stereochemistry and spectroscopic analysis of substituted cyclohexanones to offer a foundational resource for researchers, scientists, and professionals in drug development. The aim is to guide the identification and characterization of these compounds.

The stereoisomers of a molecule can exhibit significantly different pharmacological and physiological properties. Therefore, the ability to unambiguously distinguish between the cis and trans isomers of this compound is crucial for any research or development involving this compound. The key to their differentiation lies in the distinct spatial arrangement of the bulky 1,4-dioxaspiro[4.5]decan-8-yl substituent on the cyclohexanone ring, which influences their spectroscopic signatures.

In the more stable chair conformation, the trans isomer will predominantly have the large spirocyclic substituent in an equatorial position to minimize steric hindrance. Conversely, the cis isomer will exist as an equilibrium of conformers, with a significant population having the substituent in an axial position. These conformational differences are the basis for the predicted variations in their NMR and IR spectra.

Data Presentation: A Predictive Spectroscopic Comparison

The following tables summarize the predicted quantitative data for the cis and trans isomers of this compound. These predictions are based on analogous 4-substituted cyclohexanone systems.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) - trans Isomer Predicted Chemical Shift (δ, ppm) - cis Isomer Key Differentiating Features
H-4 (methine)~2.3 (multiplet, broad)~2.5 (multiplet, narrower)The axial proton in the trans isomer is expected to be more shielded and exhibit larger coupling constants, resulting in a broader multiplet compared to the equatorial proton in the cis isomer.
Cyclohexanone α-protons~2.2-2.4~2.2-2.4Minimal difference expected.
Cyclohexanone β-protons~1.8-2.0~1.8-2.0Minimal difference expected.
Spiroketal methylene protons~3.9~3.9Minimal difference expected.
Spiro-cyclohexane protons~1.4-1.8~1.4-1.8Minimal difference expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) - trans Isomer Predicted Chemical Shift (δ, ppm) - cis Isomer Key Differentiating Features
C=O (carbonyl)~211~211Minimal difference expected.
C-4 (methine)~45~42The carbon bearing the axial substituent in the cis isomer is expected to be slightly shielded compared to the trans isomer.
C-3, C-5 (β-carbons)~30~27A significant upfield shift is predicted for the β-carbons in the cis isomer due to the γ-gauche effect from the axial substituent.
C-2, C-6 (α-carbons)~41~41Minimal difference expected.
Spiro carbon~109~109Minimal difference expected.
Spiroketal methylene carbons~64~64Minimal difference expected.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Vibrational Mode Predicted Frequency (cm⁻¹) - trans Isomer Predicted Frequency (cm⁻¹) - cis Isomer Key Differentiating Features
C=O Stretch~1715~1715The carbonyl stretch is not expected to be significantly different between the two isomers.
C-O (spiroketal) Stretch~1100-1200~1100-1200Minimal difference expected.
Fingerprint Region600-1400600-1400Subtle but distinct differences in the C-C and C-H bending vibrations are expected due to the different symmetry and steric environments of the isomers. These differences can serve as a "fingerprint" for each isomer.

Table 4: Predicted Mass Spectrometry (MS) Data

Analysis Type Predicted m/z Values Key Differentiating Features
Electron Ionization (EI)Molecular Ion (M⁺): Expected but may be weak. Fragmentation pattern will be complex, involving cleavage of the cyclohexanone and spiro rings.The mass spectra of the cis and trans isomers are expected to be very similar, as they are stereoisomers. Minor differences in the relative abundance of fragment ions may be observed but are generally not reliable for unambiguous differentiation.

Experimental Protocols

The following are proposed, generalized experimental protocols for the synthesis, separation, and analysis of the title compounds.

Synthesis of a Mixture of cis- and trans-4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

A plausible synthetic route would involve the Michael addition of a suitable organometallic reagent derived from 1,4-dioxaspiro[4.5]decane to cyclohexenone, or a similar conjugate addition reaction. A more common approach for 4-substituted cyclohexanones involves the hydrogenation of the corresponding substituted phenol, followed by oxidation.

Example Protocol (Hydrogenation/Oxidation Route):

  • Hydrogenation: 4-(1,4-dioxaspiro[4.5]decan-8-yl)phenol is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to catalytic hydrogenation using a catalyst such as rhodium on alumina or platinum oxide under a hydrogen atmosphere. The reaction is monitored by TLC or GC until the starting material is consumed.

  • Oxidation: The resulting 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanol (a mixture of cis and trans isomers) is isolated and then oxidized to the ketone. A common method is Swern oxidation or the use of other mild oxidizing agents like PCC or DMP to avoid side reactions. The reaction mixture is worked up to yield the crude product, which will be a mixture of cis and trans isomers of this compound.

Separation of Isomers

The cis and trans isomers are diastereomers and should be separable by column chromatography on silica gel.

  • The crude mixture is dissolved in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).

  • The solution is loaded onto a silica gel column.

  • The isomers are eluted with a gradient of a suitable solvent system (e.g., hexane/ethyl acetate). The polarity difference between the cis and trans isomers should allow for their separation. Fractions are collected and analyzed by TLC to identify the pure isomers.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a FT-IR spectrometer, typically as a thin film on a NaCl plate or using an ATR accessory.

  • Mass Spectrometry: Mass spectra are recorded on a GC-MS or LC-MS instrument, likely using electron ionization (EI) or electrospray ionization (ESI).

Visualizations

Experimental and Analytical Workflow

G Experimental Workflow for Isomer Analysis cluster_synthesis Synthesis cluster_separation Separation cluster_isomers Isolated Isomers cluster_analysis Spectroscopic Analysis start 4-(1,4-dioxaspiro[4.5]decan-8-yl)phenol step1 Catalytic Hydrogenation start->step1 intermediate Mixture of Cyclohexanol Isomers step1->intermediate step2 Oxidation (e.g., Swern) intermediate->step2 product Mixture of cis/trans Ketone Isomers step2->product separation Column Chromatography product->separation cis cis-Isomer separation->cis trans trans-Isomer separation->trans nmr NMR (1H, 13C) cis->nmr Analysis of cis ir IR cis->ir Analysis of cis ms MS cis->ms Analysis of cis trans->nmr Analysis of trans trans->ir Analysis of trans trans->ms Analysis of trans

Caption: Proposed workflow for the synthesis, separation, and analysis of isomers.

Logical Diagram for Isomer Differentiation

G Spectroscopic Differentiation Logic cluster_nmr NMR Analysis cluster_results Conclusion start Isolated Isomer h_nmr 1H NMR: Analyze H-4 multiplet width and coupling constants start->h_nmr c_nmr 13C NMR: Analyze chemical shift of C-3 and C-5 start->c_nmr trans_isomer Trans Isomer h_nmr->trans_isomer Broad multiplet (large Jaa couplings) cis_isomer Cis Isomer h_nmr->cis_isomer Narrower multiplet (small Jae/Jee couplings) c_nmr->trans_isomer C-3/C-5 are downfield (no γ-gauche effect) c_nmr->cis_isomer C-3/C-5 are upfield (γ-gauche effect)

Caption: Logic for differentiating isomers using NMR spectroscopy.

Validating the Structure of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone against structurally related cyclohexanone derivatives. The validation of the target molecule's structure is crucial for its application in pharmaceutical research and development, where unambiguous molecular identification is paramount. This document outlines a detailed experimental protocol for acquiring mass spectral data and presents the predicted fragmentation pathways, supported by comparative data from known compounds.

Data Presentation: Comparative Fragmentation Analysis

The following table summarizes the expected key mass-to-charge ratios (m/z) for this compound and compares them with the observed fragments of cyclohexanone, 4-methylcyclohexanone, and 4-ethylcyclohexanone. The fragmentation of cyclic ketones is characterized by initial alpha-cleavage of the ring, followed by subsequent rearrangements and bond cleavages.

CompoundMolecular Ion (M+) [m/z]Key Fragment 1 [m/z]Key Fragment 2 [m/z]Base Peak [m/z]
This compound 252 (Predicted)155 (Predicted)99 (Predicted)55 (Predicted)
Cyclohexanone[1]98836955
4-Methylcyclohexanone[1]112978369
4-Ethylcyclohexanone[2][3][4]126978355

Experimental Protocols

A detailed methodology for the acquisition of a mass spectrum for this compound is provided below. This protocol is designed to yield high-quality, reproducible data suitable for structural elucidation and comparison with spectral libraries.

Objective: To acquire the electron ionization mass spectrum of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the eluting peak corresponding to the target compound.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and with spectral libraries (e.g., NIST).

Mandatory Visualization

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway for this compound and the experimental workflow.

fragmentation_pathway M [M]+. m/z = 252 This compound F1 Fragment 1 m/z = 155 M->F1 - C6H9O F2 Fragment 2 m/z = 99 M->F2 - C8H13O2 F3 Fragment 3 m/z = 55 F2->F3 - C2H4O

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Solvent gc Gas Chromatography Separation prep1->gc ms Mass Spectrometry Detection gc->ms Elution acquire Acquire Mass Spectrum ms->acquire analyze Identify Fragments acquire->analyze compare Compare with Known Spectra analyze->compare

Caption: Experimental workflow for mass spectrometry analysis.

References

The Versatile Building Block: A Comparative Guide to the Applications of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and efficient synthetic routes. Among these, 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, also known as 1,4-cyclohexanedione monoethylene ketal, has emerged as a versatile and valuable intermediate. Its rigid, three-dimensional spirocyclic scaffold offers a unique conformational constraint that can be advantageous in drug design, leading to improved binding affinity and selectivity for biological targets. This guide provides a comprehensive literature review of its applications, offering an objective comparison with alternative synthetic strategies and presenting supporting experimental data.

I. Application in the Synthesis of Key Intermediates: The Case of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

A primary application of this compound is in the synthesis of 1,4-dioxaspiro[4.5]decan-8-ylmethanamine, a crucial intermediate for further functionalization in drug discovery. The established synthetic route involves a two-step process commencing with the parent ketone.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Step 1: Van Leusen Reaction to form 1,4-Dioxaspiro[4.5]decane-8-carbonitrile [1]

  • A suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C.

  • A solution of p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous THF is added dropwise to the NaH suspension.

  • A solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and purification by column chromatography yield the nitrile product.

Step 2: Reduction of the Nitrile to the Primary Amine [1]

  • A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is prepared and cooled to 0 °C.

  • A solution of 1,4-dioxaspiro[4.5]decane-8-carbonitrile in anhydrous THF is added dropwise.

  • The reaction mixture is warmed to room temperature and then refluxed for 4-6 hours.

  • The reaction is quenched using a Fieser workup (sequential addition of water, 15% aqueous NaOH, and water).

  • The resulting solid is filtered off, and the filtrate is concentrated to yield the desired primary amine.

Data Presentation: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
StepProductReagentsSolventReaction TimeYield
11,4-Dioxaspiro[4.5]decane-8-carbonitrile1,4-Dioxaspiro[4.5]decan-8-one, TosMIC, NaHAnhydrous THF12-16 hours75-85%[1]
21,4-Dioxaspiro[4.5]decan-8-ylmethanamine1,4-Dioxaspiro[4.5]decane-8-carbonitrile, LiAlH₄Anhydrous THF4-6 hoursHigh (not quantified in source)[1]
Alternative Approaches and Comparison

Alternative Method: Reductive Amination

This method would involve the direct reaction of this compound with ammonia in the presence of a reducing agent.

MethodStarting MaterialKey ReagentsNumber of StepsOverall YieldPurity
Van Leusen/Reduction This compoundTosMIC, NaH, LiAlH₄2Good to Excellent (yields for the first step are 75-85%)[1]High, purification via chromatography[1]
Hypothetical Reductive Amination This compoundAmmonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)1Variable, can be moderate to goodOften requires purification to remove byproducts

Discussion: The two-step Van Leusen/reduction pathway offers a robust and high-yielding method for the synthesis of the target amine. While a direct reductive amination might seem more atom-economical in a single step, achieving high yields and selectivity for the primary amine over secondary or tertiary amine byproducts can be challenging and highly dependent on the specific ketone and reaction conditions. The provided protocol using TosMIC and LiAlH₄ is well-established and reliable for producing the desired primary amine with high purity.

II. Application in the Synthesis of Bioactive Molecules: Serotonin and Melatonin Derivatives

The spiroketal can be a precursor to 5-alkoxytryptamine derivatives, a class of compounds that includes the neurotransmitter serotonin and the hormone melatonin. A novel aromatization process can convert the bicyclic frame into these valuable molecules.

Conceptual Synthetic Pathway

G A This compound B Intermediate (e.g., via Fischer Indole Synthesis) A->B Aromatization Process C 5-Alkoxytryptamine Derivatives B->C D (Serotonin, Melatonin) C->D

Caption: Conceptual pathway from the spiroketal to serotonin and melatonin derivatives.

Comparison with Traditional Melatonin Synthesis

The traditional chemical synthesis of melatonin typically starts from 5-methoxyindole-3-acetonitrile or 5-methoxytryptamine.

ParameterSynthesis via Spiroketal IntermediateTraditional Chemical Synthesis (from 5-methoxytryptamine)
Starting Material This compound5-methoxytryptamine hydrochloride
Key Steps Aromatization to form the indole ring, followed by functional group manipulations.Acetylation of the primary amine.
Reported Yield Specific yield for the full pathway not detailed in the reviewed literature.80% for the final acetylation step.
Reagents Involves reagents for indole synthesis and subsequent modifications.Acetic anhydride, pyridine.

Discussion: While the use of the spiroketal offers a novel entry point to the tryptamine scaffold, the traditional chemical synthesis from readily available 5-methoxytryptamine is a very efficient and high-yielding final step. A full comparative analysis would require a detailed, multi-step synthesis from the spiroketal to be published with corresponding yield data.

Biological Synthesis of Serotonin and Melatonin

In biological systems, serotonin and melatonin are synthesized from the amino acid tryptophan.

G cluster_0 Serotonin Synthesis cluster_1 Melatonin Synthesis Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Tryptophan hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin (5-HT) Aromatic L-amino acid decarboxylase N-Acetylserotonin N-Acetylserotonin Serotonin (5-HT)->N-Acetylserotonin Serotonin N-acetyltransferase (SNAT) Melatonin Melatonin N-Acetylserotonin->Melatonin Acetylserotonin O-methyltransferase (ASMT)

Caption: The biological synthesis pathway of serotonin and melatonin from tryptophan.

III. Application in Drug Discovery: Scaffolds for Sigma-1 Receptor Ligands

The rigid spirocyclic nature of this compound makes it an attractive scaffold for the design of ligands for various biological targets, including the sigma-1 receptor, which is implicated in a range of neurological disorders and cancer.

Example: A Sigma-1 Receptor Radioligand

A derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been synthesized and evaluated as a potent and selective sigma-1 receptor ligand for tumor imaging.

CompoundTargetKi (nM)Selectivity (vs. σ2)Application
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 Receptor5.4 ± 0.430-foldPET imaging of tumors
Comparison of Spirocyclic Scaffolds for Sigma-1 Receptor Ligands

The 1,4-dioxaspiro[4.5]decane moiety is one of several spirocyclic scaffolds that have been explored for sigma-1 receptor affinity. The choice of the spirocyclic core can significantly influence binding affinity and selectivity.

Spirocyclic ScaffoldExample LigandKi (nM) for σ1Selectivity (vs. σ2)
1,4-Dioxaspiro[4.5]decane 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.430-fold
1-Oxa-4-thiaspiro[4.5]decane Derivative of 1-(1,4-dioxaspiro[2][3]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazineMaintained affinity compared to dioxolane analog[4]Halved 5-HT1A/α1 selectivity[4]
1,4-Dithiaspiro[4.5]decane Derivative of 1-(1,4-dioxaspiro[2][3]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazineMaintained affinity compared to dioxolane analogImproved 5-HT1A/α1 selectivity
1,4,8-Triazaspiro[4.5]decane Various derivatives synthesized as mitochondrial permeability transition pore inhibitorsData not available for sigma-1Data not available for sigma-1

Discussion: The choice of heteroatoms within the spirocyclic ring system can fine-tune the pharmacological profile of a ligand. In the case of the compared serotonin receptor ligands, replacing an oxygen with a sulfur atom had a notable effect on selectivity for different receptor subtypes. This highlights the importance of exploring diverse spirocyclic scaffolds in lead optimization. The 1,4-dioxaspiro[4.5]decane scaffold provides a stable and synthetically accessible starting point for such explorations.

Experimental Workflow for Ligand Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Ligand Synthesis B Radioligand Binding Assays (Determine Ki and Selectivity) A->B C Cellular Uptake Studies B->C D Radiolabeling (e.g., with ¹⁸F) C->D Promising candidates E Biodistribution Studies (in animal models) D->E F PET Imaging (e.g., in tumor xenograft models) E->F

Caption: A typical experimental workflow for the evaluation of a novel radioligand.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its utility is demonstrated in the efficient synthesis of key intermediates like 1,4-dioxaspiro[4.5]decan-8-ylmethanamine and as a scaffold for the development of potent and selective ligands for biological targets such as the sigma-1 receptor. While direct, comprehensive comparisons of entire synthetic routes to final drug products are still needed in the literature to fully assess its advantages over all alternative starting materials, the existing data clearly indicate its importance. The rigid, conformationally constrained nature of the spirocyclic system it imparts makes it a compelling choice for researchers aiming to explore novel chemical space and develop next-generation therapeutics.

References

A Comparative Guide to the Reactivity of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone and its analogues. Due to a lack of direct comparative kinetic studies in the published literature, this comparison is based on established principles of organic chemistry, including steric and electronic effects, supported by data from related systems.

Introduction to this compound

This compound, also known as 1,4-cyclohexanedione monoethylene ketal, is a valuable bifunctional synthetic intermediate.[1][2] Its structure features a cyclohexanone ring protected at the 4-position as a spirocyclic ketal. This protecting group strategy allows for selective reactions at the unprotected carbonyl group, making it a key building block in the synthesis of various organic molecules, including pharmaceutical intermediates and liquid crystals.[1] The reactivity of the remaining ketone is influenced by the steric and electronic nature of the spiroketal group and any other substituents on the cyclohexanone ring.

Factors Influencing Reactivity

The reactivity of this compound and its analogues in reactions such as nucleophilic addition and enolate formation is primarily governed by two factors:

  • Steric Hindrance: The approach of a nucleophile or base to the carbonyl carbon or the α-protons can be impeded by the spatial arrangement of atoms within the molecule. The bulky spiroketal group at the 4-position can influence the conformational equilibrium of the cyclohexanone ring and may exert some steric hindrance, although it is remote from the reactive center.

  • Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the cyclohexanone ring can alter the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The ketal group is generally considered to be electron-donating through induction, which could slightly decrease the reactivity of the carbonyl group towards nucleophiles compared to an unsubstituted cyclohexanone.

Figure 1. Key factors governing the reactivity of substituted cyclohexanones.

Comparative Reactivity Analysis (Qualitative)

While direct quantitative data is not available, a qualitative comparison of the reactivity of this compound and its hypothetical analogues can be made.

CompoundExpected Relative Reactivity towards Nucleophilic AdditionRationale
Cyclohexanone (Reference)StandardBaseline for comparison.
This compound Slightly DecreasedThe spiroketal at the 4-position is weakly electron-donating, which may slightly reduce the electrophilicity of the carbonyl carbon. Steric hindrance is expected to be minimal as the substituent is remote.
4-tert-Butylcyclohexanone Slightly DecreasedThe bulky tert-butyl group locks the ring in a conformation where the substituent is equatorial, which can influence the accessibility of the carbonyl group. The alkyl group is also weakly electron-donating.
4-Methylcyclohexanone Slightly DecreasedSimilar to the tert-butyl analogue, but with a smaller steric profile and weaker electron-donating effect.
4-Cyanocyclohexanone IncreasedThe cyano group is strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of the parent compound and a common subsequent reaction.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This procedure is adapted from a patented method for the synthesis of 1,4-cyclohexanedione monoethylene glycol ketal.[3]

Materials:

  • Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol)

  • Ethylene glycol (0.44 mol)

  • Water (0.8 mol)

  • 1-Butyl-3-methylimidazolium hydrogen sulfate (0.8 mol)

  • 1-Ethylimidazolium tetrafluoroborate (0.2 mol)

  • Toluene

  • Heptane

  • Silica gel (80-120 mesh)

Procedure:

  • To a 500 mL three-necked flask, add dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, ethylene glycol, water, 1-butyl-3-methylimidazolium hydrogen sulfate, and 1-ethylimidazolium tetrafluoroborate.

  • Stir and heat the mixture. Low-boiling substances will begin to distill off.

  • After heating to 110°C, maintain the temperature for 1.5 hours.

  • Continue to heat the system, allowing for the removal of low-boiling substances, until the temperature reaches 132°C. Maintain this temperature for 4 hours.

  • Cool the reaction mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes.

  • Cool to 25°C and allow the layers to separate. Collect the toluene layer.

  • Extract the ionic liquid layer with 100 mL of toluene.

  • Combine the toluene layers and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in 180 mL of hot heptane and pass it through a preheated (50°C) chromatography column packed with 30g of silica gel.

  • Wash the column twice with 60 mL of hot heptane.

  • Combine the column fractions, cool, and allow the product to crystallize.

  • Filter to obtain the purified 1,4-dioxaspiro[4.5]decan-8-one.

Figure 2. General workflow for the synthesis and purification of 1,4-Dioxaspiro[4.5]decan-8-one.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

This two-step protocol describes the conversion of the ketone to the corresponding primary amine, a versatile intermediate for further functionalization.[4]

Step 1: Van Leusen Reaction to form 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (0.48 g, 12.0 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (2.34 g, 12.0 mmol, 1.2 equiv)

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol, 1.0 equiv)

Procedure:

  • Wash the sodium hydride with hexanes to remove the mineral oil and suspend it in anhydrous THF (20 mL) under an inert atmosphere. Cool to 0°C.

  • Dissolve TosMIC in anhydrous THF (10 mL) and add it dropwise to the NaH suspension at 0°C over 15 minutes. Stir for an additional 30 minutes at 0°C.

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be used in the next step without further purification.

Step 2: Reduction of the Nitrile to the Primary Amine

Materials:

  • Lithium aluminum hydride (LiAlH₄) (0.38 g, 10.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (from Step 1, 0.84 g, 5.0 mmol, 1.0 equiv)

  • Water

  • 15% aqueous NaOH solution

Procedure:

  • Suspend LiAlH₄ in anhydrous THF (30 mL) under an inert atmosphere and cool to 0°C.

  • Dissolve the crude nitrile in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0°C and quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).

  • Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product amine.

Conclusion

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three primary synthetic pathways to 4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexanone, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The comparison focuses on a cost-benefit analysis, considering factors such as yield, cost of starting materials and reagents, reaction time, and safety and environmental impacts.

At a Glance: Comparison of Synthetic Pathways

Parameter Pathway 1: Selective Deketalization Pathway 2: Monoketalization of 1,4-Cyclohexanedione Pathway 3: Oxidation-Ketalization of 1,4-Cyclohexanediol
Starting Material 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane1,4-Cyclohexanedione1,4-Cyclohexanediol
Key Reagents Acetic Acid or Weak Acid ResinEthylene Glycol, Acid CatalystJones Reagent (CrO₃, H₂SO₄), Ethylene Glycol
Reported Yield 65-80%[1]High (e.g., 96%)High (e.g., ~90% for oxidation)
Reaction Time Fast (e.g., 11 minutes with HAc)[1]Moderate (e.g., 1 hour)Moderate
Estimated Cost Moderate to HighLow to ModerateModerate
Safety & Environment Generally safe, catalyst can be recycled.Use of organic solvents.Significant Hazard : Use of carcinogenic Cr(VI) compounds.[2][3]
Purity GoodGood, may require purification from bisketal.Good

Logical Workflow for Cost-Benefit Analysis

The following diagram illustrates the decision-making process for selecting the optimal synthetic pathway based on a cost-benefit analysis.

CostBenefitAnalysis Start Define Target Molecule: This compound IdentifyPathways Identify Potential Synthetic Pathways Start->IdentifyPathways Pathway1 Pathway 1: Selective Deketalization IdentifyPathways->Pathway1 Pathway2 Pathway 2: Monoketalization IdentifyPathways->Pathway2 Pathway3 Pathway 3: Oxidation-Ketalization IdentifyPathways->Pathway3 AnalyzeParameters Analyze Key Parameters for Each Pathway Pathway1->AnalyzeParameters Pathway2->AnalyzeParameters Pathway3->AnalyzeParameters Cost Cost Analysis: - Starting Materials - Reagents - Solvents - Waste Disposal AnalyzeParameters->Cost Performance Performance Analysis: - Yield - Purity - Reaction Time - Scalability AnalyzeParameters->Performance Safety Safety & Environmental Analysis: - Reagent Toxicity - Waste Generated - Environmental Impact AnalyzeParameters->Safety Compare Comparative Evaluation Cost->Compare Performance->Compare Safety->Compare Select Select Optimal Pathway Compare->Select

Cost-Benefit Analysis Workflow

Pathway 1: Selective Deketalization of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

This pathway involves the selective removal of one of the two ketal protecting groups from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. This method can be highly efficient and rapid, particularly when using acetic acid as a catalyst.

Pathway1 cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane Reaction Selective Deketalization (e.g., Acetic Acid/H₂O) Start->Reaction Catalyst Product This compound Reaction->Product Yield: 65-80%

Pathway 1: Selective Deketalization
Experimental Protocol: Acetic Acid Catalyzed Deketalization[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water (e.g., a 5:1 volume ratio).

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 65°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is reported to be complete in as little as 11 minutes under optimal conditions.

  • Workup and Purification: Upon completion, cool the reaction mixture and neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Pathway 2: Monoketalization of 1,4-Cyclohexanedione

This approach involves the direct protection of one of the two ketone functionalities of 1,4-cyclohexanedione using ethylene glycol. The primary challenge is to achieve high selectivity for the mono-ketal over the di-ketal byproduct.

Pathway2 cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start 1,4-Cyclohexanedione Reaction Monoketalization (Acid Catalyst) Start->Reaction Reagent Ethylene Glycol Reagent->Reaction Product This compound Reaction->Product High Yield

Pathway 2: Monoketalization
Experimental Protocol: Acid-Catalyzed Monoketalization[4][5]

  • Reaction Setup: To a solution of 1,4-cyclohexanedione in a suitable solvent (e.g., tetrahydrofuran or toluene) in a round-bottom flask, add a slight excess of ethylene glycol.

  • Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin like Amberlyst 15).

  • Reaction Conditions: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction temperature is typically between 80-85°C, and the reaction time is around 1-6 hours.

  • Workup and Purification: After cooling, quench the reaction by adding a weak base. Remove the solvent under reduced pressure. The residue can be purified by extraction and subsequent crystallization or column chromatography to separate the desired mono-ketal from unreacted starting material and the di-ketal byproduct. A patent suggests a yield of up to 96% can be achieved with specific catalysts like methyl triethyl ammonium chloride in ethylene glycol.[4]

Pathway 3: Oxidation of 1,4-Cyclohexanediol and Subsequent Ketalization

This two-step pathway begins with the oxidation of a commercially available and relatively inexpensive starting material, 1,4-cyclohexanediol, to the corresponding hydroxy-ketone, followed by ketalization. A common oxidizing agent for this transformation is the Jones reagent.

Pathway3 cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Ketalization cluster_product Product Start 1,4-Cyclohexanediol Oxidation Jones Oxidation (CrO₃, H₂SO₄, Acetone) Start->Oxidation High Yield (~90%) Intermediate 4-Hydroxycyclohexanone Oxidation->Intermediate Ketalization Ketalization (Ethylene Glycol, Acid Catalyst) Intermediate->Ketalization Product This compound Ketalization->Product

Pathway 3: Oxidation-Ketalization
Experimental Protocol: Jones Oxidation and Ketalization

Step 1: Jones Oxidation of 1,4-Cyclohexanediol [3][5]

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

  • Reaction Setup: Dissolve 1,4-cyclohexanediol in acetone in a flask cooled in an ice bath.

  • Reaction: Slowly add the Jones reagent dropwise to the alcohol solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20°C. The color of the reaction mixture will change from orange-red to green, indicating the consumption of Cr(VI).

  • Workup: Once the oxidation is complete (monitored by TLC), quench the excess oxidant by adding isopropanol. Filter the mixture to remove the chromium salts. Extract the filtrate with an organic solvent. Wash the organic layer, dry it, and concentrate to obtain the crude 4-hydroxycyclohexanone.

Step 2: Ketalization of 4-Hydroxycyclohexanone

The protocol for this step is similar to Pathway 2, using the crude 4-hydroxycyclohexanone as the starting material.

Crucial Safety Note: Jones reagent contains chromium(VI), which is a known carcinogen and a strong oxidant.[2][3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Proper waste disposal procedures for chromium compounds are essential.

Cost Analysis of Starting Materials

The following table provides an estimated cost comparison of the primary starting materials for each pathway. Prices are subject to change and may vary based on supplier and purity.

Starting Material Pathway CAS Number Molecular Weight ( g/mol ) Approximate Price (USD/g) Approximate Price (USD/mol)
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane1183-97-1200.231200.00/gram[6]240,276.00
1,4-Cyclohexanedione2637-88-7112.132.66 (for 25g)[1]298.31
1,4-Cyclohexanediol3556-48-9116.160.001/kg (bulk)[7]0.12
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate(Alternative for 2)6289-46-9228.20VariesVaries

Note: The price for 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane appears unusually high from the initial search and may reflect a specialty chemical price rather than a bulk industrial price. The cost of 1,4-cyclohexanediol is significantly lower, especially at a larger scale.

Conclusion and Recommendation

Based on this comparative analysis, Pathway 2 (Monoketalization of 1,4-Cyclohexanedione) appears to be the most cost-effective and straightforward approach for the synthesis of this compound, particularly when starting from the readily available and affordable 1,4-cyclohexanedione. While selectivity can be a concern, optimized reaction conditions and purification methods can lead to high yields of the desired product.

Pathway 1 (Selective Deketalization) offers a potentially rapid and high-yielding alternative, but its economic viability is highly dependent on the commercial availability and cost of the bis-ketal starting material.

Pathway 3 (Oxidation-Ketalization) , while utilizing an inexpensive starting material, is significantly hampered by the severe safety and environmental concerns associated with the use of carcinogenic chromium(VI) reagents. For modern drug development and manufacturing, avoiding such hazardous materials is a critical consideration. Therefore, this pathway is the least recommended.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including cost, scale, available equipment, and, most importantly, safety and environmental regulations. For large-scale production, developing a highly selective and efficient monoketalization protocol (Pathway 2) is likely the most prudent investment of resources.

References

Safety Operating Guide

Safe Disposal of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone, a chemical widely used by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Proper chemical waste management is a cornerstone of laboratory safety. This guide provides a procedural, step-by-step approach to the disposal of this compound, ensuring that all safety and regulatory requirements are met.

Hazard Profile and Safety Precautions

Based on available Safety Data Sheets (SDS) for structurally similar compounds like 1,4-Dioxaspiro[4.5]decan-8-one and cyclohexanone, this chemical should be handled as hazardous material.[1][2][3][4] Key hazards include:

  • Flammability: Flammable liquid and vapor.[1][2]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][5]

  • Irritation: Causes skin irritation and serious eye damage.[1][2][3][5]

  • Respiratory Effects: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE) is mandatory when handling this substance. [5][6] This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Safety glasses with side shields or chemical splash goggles.[5]

  • A face shield for additional protection.[5]

  • A lab coat or other protective clothing.

  • Use of a chemical fume hood to ensure adequate ventilation is crucial.[6]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

1. Waste Collection and Storage:

  • Designated Waste Container: Use a dedicated, properly labeled, and sealable container for collecting the waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound". Also, indicate the start date of accumulation.[8]

  • Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][9] The storage area should have secondary containment to prevent spills from spreading.

2. Handling Small Spills:

In the event of a small spill, follow these procedures immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

  • Personal Protection: Wear the appropriate PPE as listed above.

  • Containment and Absorption: Contain the spill and absorb the liquid using an inert material such as vermiculite, dry sand, or earth.[1][10] Do not use combustible materials like paper towels without first absorbing the bulk of the chemical.

  • Collection: Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.[10] Use non-sparking tools to prevent ignition.[10][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.[5]

3. Disposal of Contaminated Materials:

  • Empty Containers: "Empty" containers that previously held this compound should be treated as hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[7] The rinsed container can then be disposed of according to institutional guidelines.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in the designated container.

4. Arranging for Professional Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[5][12]

  • Documentation: Ensure all necessary paperwork and documentation for the waste disposal are completed accurately.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Have waste this compound? is_spill Is it a spill? start->is_spill handle_spill Handle spill: 1. Wear appropriate PPE. 2. Absorb with inert material. 3. Collect in a sealed container. is_spill->handle_spill Yes collect_waste Collect waste in a labeled, sealable hazardous waste container. is_spill->collect_waste No handle_spill->collect_waste store_waste Store container in a cool, well-ventilated, designated area. collect_waste->store_waste contact_disposal Contact licensed waste disposal service or institutional EH&S. store_waste->contact_disposal end End: Waste properly disposed. contact_disposal->end

Disposal workflow for this compound.

Quantitative Data Summary

Hazard ClassificationDetails
Flammability Flammable Liquid, Category 3[1][2]
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[1][5]
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin)[1][2]
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled)[1][2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][2][5]
Serious Eye Damage/Irritation Category 1 or 2A (Causes serious eye damage/irritation)[1][2][3][5]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone. The following procedures are based on the known hazards of structurally similar compounds, including cyclohexanone and other spirocyclic molecules, to ensure a high level of safety in the laboratory.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous chemicals and cyclohexanone.[5][6]

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles in combination with a face shield.To protect against splashes and vapors that can cause serious eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Butyl, Polyvinyl Alcohol, SilverShield®/4H®, Barrier®).To prevent skin contact, which can be harmful and cause irritation.[5][7]
Body Protection Flame-retardant laboratory coat and coveralls.To protect against skin contact and in case of fire.[5][8]
Respiratory Protection Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an organic vapor filter is necessary.[7][8]To prevent inhalation of potentially harmful vapors.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Conduct all work in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

    • Ensure that a safety shower and eyewash station are readily accessible.[8]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

    • Use non-sparking tools and explosion-proof electrical equipment.[1][7]

    • Ground and bond containers during transfer to prevent static discharge.[1][7]

  • Handling the Chemical :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the skin and eyes.[9]

    • Do not breathe in vapors or mists.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep the container tightly closed when not in use.[2]

  • In Case of a Spill :

    • Evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.[2]

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[5]

    • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for disposal.[5]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste containing the compound in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method :

    • The primary recommended method for disposal is high-temperature incineration by a licensed chemical waste management company.[10][11]

    • Small quantities of treated and neutralized waste may be considered for sewer disposal, but this should only be done in strict accordance with local regulations and after a thorough risk assessment.[11]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • Dispose of the cleaned container in accordance with institutional and local regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the handling workflow for this compound.

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.